molecular formula C8H8N2O2S B2954861 2,4-Dimethoxythieno[3,2-d]pyrimidine CAS No. 16229-02-0

2,4-Dimethoxythieno[3,2-d]pyrimidine

Cat. No.: B2954861
CAS No.: 16229-02-0
M. Wt: 196.22
InChI Key: BLQHVGIQCWHGGO-UHFFFAOYSA-N
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Description

2,4-Dimethoxythieno[3,2-d]pyrimidine is a synthetic heterocyclic compound belonging to the thienopyrimidine class, which is a fused ring system containing thiophene and pyrimidine subunits . This scaffold is of significant interest in pharmaceutical and agrochemical research due to its potential to mimic purine bases and interact with various biological enzymes and receptors . As a key synthetic intermediate, the dimethoxy substitution pattern makes it a versatile precursor for the development of more complex molecules. Researchers utilize this compound in nucleophilic aromatic substitution reactions, where the methoxy groups can be displaced to create diverse libraries of compounds for biological screening. Thienopyrimidine derivatives are explored in various research areas, including the study of enzyme inhibitors, kinase modulators, and anticancer agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-11-7-6-5(3-4-13-6)9-8(10-7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQHVGIQCWHGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The thieno[3,2-d]pyrimidine framework has emerged as a privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Structurally analogous to purines, this scaffold acts as a highly effective bioisostere, uniquely positioned to interface with the ATP-binding hinge regions of various protein kinases[1][2]. The fusion of the electron-rich thiophene ring with the pyrimidine core creates a distinct electronic distribution that enhances π−π stacking and directed hydrogen-bonding interactions within target active sites.

For drug development professionals, the modularity of the thieno[3,2-d]pyrimidine core makes it an exceptionally useful building block. By systematically functionalizing the 2- and 4-positions of the pyrimidine ring, researchers can finely tune the pharmacokinetic and pharmacodynamic profiles of the resulting molecules, leading to breakthroughs in oncology, inflammatory diseases, and beyond[1][3].

Mechanistic Grounding: Kinase Inhibition Profiles

Thieno[3,2-d]pyrimidine derivatives exhibit profound target-specific kinase inhibition. Recent structure-activity relationship (SAR) studies have highlighted their efficacy across several critical pathways:

  • JAK1 Selectivity: Scaffold morphing strategies have yielded derivatives (e.g., Compounds 24 and 46) with high selectivity for Janus Kinase 1 (JAK1) over JAK2 and JAK3. Compound 46 demonstrates an IC50 of 0.022 μM against JAK1, significantly inhibiting the JAK-STAT signaling pathway and inducing apoptosis in non-small cell lung cancer (NSCLC) cells[4].

  • Dual FAK/FLT3 Inhibition: Focal Adhesion Kinase (FAK) overexpression is heavily linked to highly invasive cancers. Specific thieno[3,2-d]pyrimidine derivatives (e.g., Compound 26) act as dual FAK/FLT3 inhibitors. Crucially, these compounds overcome recalcitrant FLT3 mutants (such as F691L) that typically confer drug resistance in acute myeloid leukemia (AML)[5].

  • RIPK2 Inhibition: Targeted structural optimization has produced inhibitors like HY3, which exhibits an IC50 of 11 nM against Receptor-Interacting Protein Kinase 2 (RIPK2). This compound offers a favorable bioavailability of 46.6% and demonstrates potent anti-inflammatory and hepatoprotective effects in acute liver injury models[6].

G Ligand Cytokine / Growth Factor Receptor Cell Surface Receptor Ligand->Receptor JAK1 JAK1 Kinase Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Transcription Gene Transcription (Proliferation/Survival) STAT->Transcription Inhibitor Thieno[3,2-d]pyrimidine (e.g., Compound 24) Inhibitor->JAK1 Inhibits

JAK-STAT signaling pathway inhibition by thieno[3,2-d]pyrimidine derivatives.

Quantitative Biological Data

To benchmark the efficacy of these derivatives, the following table summarizes the key quantitative metrics of recent lead compounds based on the thieno[3,2-d]pyrimidine scaffold.

Compound / DerivativePrimary Target(s)IC50 ValueKey Biological Effect / Indication
Compound 24 JAK1Highly PotentHigh kinome selectivity (over 370 kinases tested)[4]
Compound 46 JAK10.022 μMInduces NSCLC apoptosis and cell cycle arrest[4]
Compound 26 FAK / FLT3Highly PotentOvercomes FLT3 F691L resistance in AML models[5]
Compound HY3 RIPK211 nMAnti-inflammatory; 46.6% bioavailability in vivo[6]

Core Synthetic Methodologies & Protocols

The construction of the thieno[3,2-d]pyrimidine skeleton typically begins with a pre-formed 3-aminothiophene-2-carboxylate precursor, assembled via the Gewald reaction[3]. Subsequent cyclization forms the pyrimidine ring (thieno[3,2-d]pyrimidine-2,4-dione). To enable derivatization, the dione is converted into a di-halogenated intermediate, such as 2,4-dichlorothieno[3,2-d]pyrimidine. This intermediate serves as a versatile electrophile for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions[3][7].

G Uracil Thieno[3,2-d]pyrimidine -2,4-dione Reagents POCl3, DIPEA Reflux, 2h Uracil->Reagents Distillation Vacuum Distillation (Remove excess POCl3) Reagents->Distillation Extraction Aqueous Partitioning (CHCl3 / 5M NaOH) Distillation->Extraction Product 2,4-Dichlorothieno [3,2-d]pyrimidine Extraction->Product

Step-by-step synthetic workflow for 2,4-dichlorothieno[3,2-d]pyrimidine.

Self-Validating Experimental Protocol: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

The following protocol details the quantitative chlorination of thieno[3,2-d]pyrimidine-2,4-dione.

Causality in Experimental Design: The conversion of the dione to the dichloro intermediate is a critical juncture. Phosphorus oxychloride (POCl₃) acts as both the solvent and the halogenating agent. The addition of N,N-diisopropylethylamine (DIPEA) is not merely to neutralize the generated HCl; its steric bulk prevents it from acting as a competing nucleophile, which would otherwise lead to unwanted amine adducts[7]. Furthermore, the mandatory vacuum distillation step prior to aqueous workup is a self-validating safety and yield-optimization measure. Failing to remove excess POCl₃ before water addition results in a violent exothermic hydrolysis that degrades the acid-sensitive thiophene core and drastically reduces the yield.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend thieno[3,2-d]pyrimidine-2,4-dione (5 g, 29 mmol) in POCl₃ (40 mL) within a round-bottom flask equipped with a reflux condenser[7].

  • Base Addition: Slowly add N,N-diisopropylethylamine (13 mL, 74 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux for 2 hours. The suspension will gradually turn into a dark solution as the chlorination proceeds[7].

  • Distillation: Upon completion (monitored by TLC), remove the excess POCl₃ and DIPEA by vacuum distillation.

  • Aqueous Partitioning: Dissolve the resulting brown solid in chloroform. Partition the organic layer against water[7].

  • Neutralization: Adjust the aqueous phase to an alkaline pH by carefully adding 5 M NaOH solution, then extract twice more with chloroform[7].

  • Purification: Combine the organic fractions, wash sequentially with water and brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to afford 2,4-dichlorothieno[3,2-d]pyrimidine as a pale brown solid (quantitative yield, ~6.05 g)[7].

Conclusion

The thieno[3,2-d]pyrimidine scaffold remains a cornerstone in modern drug discovery. By leveraging robust synthetic routes—such as the quantitative chlorination and subsequent functionalization of the pyrimidine core—medicinal chemists can systematically explore chemical space. The resulting derivatives exhibit profound, target-specific kinase inhibition, offering promising therapeutic avenues for resistant malignancies and severe inflammatory conditions.

References

  • Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates Source: PubMed / Current Drug Targets URL:[Link]

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors Source: PubMed URL:[Link]

  • Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy Source: PubMed URL:[Link]

Sources

The Ascendancy of Alkoxy-Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis, Kinase Inhibition, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Rationale of Purine Bioisosteres

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged heterocyclic system in modern medicinal chemistry, functioning as a highly effective bioisostere of the purine nucleus[1]. Because purines are the fundamental building blocks of adenosine triphosphate (ATP), molecules that mimic their spatial and electronic architecture can competitively bind to the ATP-binding pocket of various protein kinases.

As a Senior Application Scientist, I have observed that while the bare thieno[3,2-d]pyrimidine core provides the necessary hydrogen bond acceptor/donor interactions (mimicking the N1 and N6 of adenine), it is the specific functionalization of this core—particularly via alkoxy substitutions —that dictates target selectivity, binding affinity, and pharmacokinetic viability[1][2].

The Mechanistic Role of Alkoxy Substitutions

When designing kinase inhibitors, the hinge region of the kinase domain forms critical hydrogen bonds with the inhibitor. Introducing an alkoxy group (e.g., methoxy, ethoxy, or a bulkier aryloxy moiety) at the C-2, C-4, or C-6 position serves multiple mechanistic purposes:

  • Steric Accommodation & Selectivity: Alkoxy chains can project into the ribose-binding pocket or the solvent-exposed region of the kinase. This enhances binding affinity without causing steric clashes in the highly conserved hinge region, allowing for selectivity between closely related kinase isoforms[2].

  • Electronic Modulation: The electron-donating nature of the oxygen atom alters the electron density of the pyrimidine ring. This tuning strengthens the hydrogen bonding of the adjacent nitrogen atoms with the kinase hinge backbone[3].

  • Lipophilicity and Permeability: Alkoxy groups fine-tune the overall lipophilicity (LogP) of the molecule. Compared to highly polar amino-substitutions, alkoxy groups often improve cellular permeability and oral bioavailability, which is critical for in vivo efficacy[4].

Target-Specific Biological Activities

EGFR and HER2 Dual Inhibition

Mutations in the epidermal growth factor receptor (EGFR) are primary drivers in non-small cell lung cancer (NSCLC) and breast cancer[1][4]. Thieno[3,2-d]pyrimidines have been developed as potent inhibitors of both wild-type and mutant forms of EGFR. For instance, pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidine derivatives exhibit IC₅₀ values as low as 14 nM against EGFR, demonstrating dual inhibitory potential toward EGFR and HER2[2][5]. Alkoxy substitutions at specific positions (such as C-7 in related fused systems) have been shown to maintain activity while modifying the resistance profile against the clinically challenging T790M and L858R double mutants[2][4].

PI3K/AKT/mTOR Pathway Suppression

Phosphatidylinositol 3-kinase (PI3K) is another major oncology target. A series of thieno[3,2-d]pyrimidine derivatives have been synthesized as simplified PI3Kα inhibitors. Co-crystal structures reveal that these compounds efficiently suppress cancer cell proliferation by blocking the intracellular PI3K/AKT/mTOR signaling cascade, utilizing the alkoxy/aryl groups to lock the molecule into the hydrophobic specificity pocket of PI3Kα[3].

Scaffold Morphing: JAK1, BTK, and Beyond

Through scaffold morphing, the thieno[3,2-d]pyrimidine core has been adapted to target other critical pathways:

  • JAK1: Derivatives have been identified as highly selective Janus Kinase 1 (JAK1) inhibitors (e.g., compound 46 with an IC₅₀ of 0.022 μM), which is vital for targeting the oncogenic JAK-STAT signaling pathway[6].

  • BTK: 4,6-substituted derivatives act as potent Bruton's tyrosine kinase (BTK) inhibitors, showing B-cell suppression activity[7].

  • Non-Oncology Applications: Beyond cancer, 5-alkoxy derivatives have demonstrated significant in vivo anticonvulsant activity in maximal electroshock (MES) tests[8], and specific 4-amino-2-alkylthieno[3,2-d]pyrimidine analogs act as selective Phosphodiesterase 4 (PDE4) inhibitors[9].

Pathway Ligand Growth Factors (e.g., EGF) EGFR EGFR / HER2 Kinases Ligand->EGFR PI3K PI3K (Phosphatidylinositol 3-kinase) EGFR->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR Complex AKT->mTOR Cancer Tumor Cell Proliferation mTOR->Cancer Inhibitor Alkoxy-thieno[3,2-d]pyrimidines Inhibitor->EGFR Inhibitor->PI3K

Dual inhibition of the EGFR and PI3K/AKT/mTOR signaling pathways.

Quantitative Biological Data

The following table summarizes the quantitative inhibitory data of representative thieno[3,2-d]pyrimidine derivatives across various biological targets, highlighting the versatility of the scaffold.

Compound Scaffold / ClassPrimary TargetBiological Activity (IC₅₀ / Effect)Reference
Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidinesEGFR / HER214 nM – 90 nM[5],[2]
Thieno[3,2-d]pyrimidine derivative (Cmpd 46)JAK10.022 μM[6]
Thieno[3,2-d]pyrimidine hydroxamic acidsHDAC0.38 μM – 0.61 μM[10]
4,6-substituted thieno[3,2-d]pyrimidinesBTKPotent enzymatic inhibition[7]
4-amino-2-butylthieno[3,2-d]pyrimidine analogsPDE4Selective PDE4 inhibition[9]
5-Alkoxy-triazolo-thieno[2,3-e]pyrimidinesMES (In vivo)ED₅₀ = 11.5 mg/kg (Anticonvulsant)[8]

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a specific quality control (QC) gate to confirm chemical causality before proceeding.

Protocol A: Synthesis of 4-Alkoxy-thieno[3,2-d]pyrimidines

This three-stage workflow leverages the Gewald reaction intermediate, followed by pyrimidine cyclization, activation, and nucleophilic substitution[1].

Step 1: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

  • Procedure: Suspend 3-aminothiophene-2-carboxylate (1.0 eq) in excess formamide. Heat the mixture to 150°C for 6-8 hours.

  • Causality: Formamide acts as both the solvent and the carbon/nitrogen source to close the pyrimidine ring. High heat is required to drive the condensation and subsequent cyclization.

  • Validation Gate: Monitor via TLC (Hexane:EtOAc 1:1). The starting material will disappear, replaced by a highly polar, UV-active spot at the baseline. Cool, precipitate with water, and filter.

Step 2: Activation via Chlorination

  • Procedure: Suspend the thieno[3,2-d]pyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃, 10 eq). Reflux at 105°C for 4 hours.

  • Causality: The lactam oxygen is highly stable and unreactive toward mild nucleophiles. POCl₃ converts the lactam tautomer into a phosphorodichloridate intermediate, which collapses to yield the highly electrophilic 4-chlorothieno[3,2-d]pyrimidine.

  • Validation Gate: Quench a micro-aliquot in ice water, extract with DCM, and analyze via LC-MS. Look for the distinct M / M+2 isotopic cluster (3:1 ratio) indicative of mono-chlorination.

Step 3: Alkoxylation (Nucleophilic Aromatic Substitution)

  • Procedure: In a dry flask under argon, dissolve the desired alcohol (ROH, 1.2 eq) in anhydrous THF. Cool to 0°C and carefully add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Stir for 30 mins. Slowly add a solution of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in THF. Allow to warm to room temperature over 2 hours.

  • Causality: NaH irreversibly deprotonates the alcohol to form a highly reactive alkoxide. The reaction is initiated at 0°C to prevent exothermic degradation and limit di-substitution if other electrophilic sites exist.

  • Validation Gate: LC-MS must confirm the exact mass of the target 4-alkoxy derivative and the complete disappearance of the chlorinated starting material.

Synthesis A 3-Aminothiophene-2-carboxylate B Cyclization (Formamide, 150°C) A->B C Thieno[3,2-d]pyrimidin-4(3H)-one B->C D Chlorination (POCl3, Reflux) C->D E 4-Chlorothieno[3,2-d]pyrimidine D->E F Alkoxylation (NaOR, ROH, 0°C) E->F G 4-Alkoxy-thieno[3,2-d]pyrimidine F->G

Workflow for the synthesis of 4-alkoxy-thieno[3,2-d]pyrimidine derivatives.

Protocol B: In Vitro Kinase Activity Assay (ADP-Glo™)

To validate the biological activity (IC₅₀) of the synthesized alkoxy-thieno[3,2-d]pyrimidines against targets like EGFR or PI3K, a universal ADP-Glo assay is utilized.

  • Causality of Assay Choice: Instead of relying on specific phosphospecific antibodies for every distinct kinase, the ADP-Glo assay measures the universal byproduct of kinase activity: ADP. This provides a highly reproducible, self-validating luminescent signal directly proportional to kinase activity, eliminating antibody-binding bias.

  • Step 1 (Inhibition): In a 384-well plate, incubate the purified recombinant kinase (e.g., EGFR T790M) with varying concentrations of the alkoxy-thieno[3,2-d]pyrimidine inhibitor (serial dilution from 10 μM to 0.1 nM) in kinase buffer for 15 minutes at room temperature.

  • Step 2 (Reaction): Initiate the reaction by adding ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes.

  • Step 3 (Depletion): Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.

  • Step 4 (Detection): Add Kinase Detection Reagent. This converts the generated ADP back to ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to generate light.

  • Validation Gate: Plot the luminescence (Relative Light Units, RLU) against the log of the inhibitor concentration. A robust sigmoidal dose-response curve with a Hill slope near 1.0 validates the competitive inhibition mechanism.

Sources

Methodological & Application

synthesis of 2,4-dimethoxythieno[3,2-d]pyrimidine from 2,4-dichloro derivative

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 2,4-Dimethoxythieno[3,2-d]pyrimidine via Nucleophilic Aromatic Substitution

Introduction & Mechanistic Rationale

The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore, serving as a critical building block for isomorphic fluorescent nucleobase analogues ()[1] and targeted antiproliferative agents ()[2]. A highly versatile intermediate in these synthetic pathways is 2,4-dichlorothieno[3,2-d]pyrimidine.

The transformation of the 2,4-dichloro precursor into the 2,4-dimethoxy derivative relies on a double Nucleophilic Aromatic Substitution (SNAr). However, the two electrophilic centers exhibit drastically different kinetic profiles:

  • C4 Reactivity (Kinetic Control): The C4 position is highly electrophilic due to the strong electron-withdrawing effect of the adjacent nitrogen atoms and the fused thiophene ring. Nucleophilic attack by the methoxide ion at C4 is exceptionally facile, occurring rapidly even at reduced or ambient temperatures[2].

  • C2 Reactivity (Thermodynamic Control): Once the 2-chloro-4-methoxy intermediate forms, the newly introduced methoxy group donates electron density into the pyrimidine ring via resonance (+M effect). This significantly dampens the overall electrophilicity of the ring. Consequently, the remaining chlorine at C2 becomes notoriously unreactive under mild conditions ()[2]. Driving the second substitution to completion requires overcoming a high activation energy barrier.

ReactionLogic A 2,4-Dichloro Derivative B NaOMe / MeOH (0 °C to RT) A->B C 2-Chloro-4-methoxy Intermediate B->C Fast SNAr at C4 D NaOMe / MeOH (Reflux, 65 °C) C->D E 2,4-Dimethoxy Product D->E Slow SNAr at C2

Logical sequence of the stepwise SNAr synthesis of 2,4-dimethoxythieno[3,2-d]pyrimidine.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, the experimental parameters must be strictly controlled to address the kinetic sluggishness of the C2 position:

  • Anhydrous Conditions: The use of strictly dry methanol and freshly titrated (or high-quality commercial) anhydrous sodium methoxide is critical. The presence of trace water will lead to the irreversible formation of thieno[3,2-d]pyrimidin-4-one or 2,4-dione byproducts via hydroxide displacement.

  • Reagent Stoichiometry: A minimum of 5.0 equivalents of NaOMe is required. The first equivalent is consumed instantly at C4, while the large excess shifts the equilibrium and drives the kinetically slow C2 displacement forward under reflux.

  • Temperature Control: The reaction must be heated to the reflux temperature of methanol (65 °C). Attempts to perform the reaction at room temperature will stall entirely at the mono-substituted intermediate[3].

Step-by-Step Experimental Protocol

Materials Required:

  • 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq)

  • Sodium methoxide (25% w/w solution in MeOH, or anhydrous powder) (5.0 eq)

  • Anhydrous Methanol (Reaction solvent)

  • Ethyl Acetate and Hexanes (For extraction and chromatography)

  • Anhydrous Sodium Sulfate (Drying agent)

Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, suspend 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 mmol) in anhydrous methanol (10 mL).

  • Nucleophile Addition: Slowly add sodium methoxide (5.0 mmol) to the suspension at 0 °C. This temperature control manages the initial exothermic displacement at the C4 position. The mixture will transition into a clear or slightly turbid solution as the mono-substituted intermediate forms.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) in an oil bath. Maintain vigorous reflux for 12–16 hours to ensure complete conversion of the unreactive C2-chloride[2].

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The di-methoxy product will elute with a lower Rf compared to both the starting material and the mono-methoxy intermediate. The absence of the intermediate spot validates completion.

  • Quenching & Workup: Once fully consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Quench the resulting residue with ice-cold distilled water (15 mL).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 2,4-dimethoxythieno[3,2-d]pyrimidine as a crystalline solid.

ExpWorkflow Start Dissolve 2,4-dichloro in dry MeOH Add Add 5.0 eq NaOMe at 0 °C Start->Add Reflux Reflux at 65 °C for 12-16 h Add->Reflux Monitor Monitor via TLC (Hexane/EtOAc) Reflux->Monitor Quench Evaporate & Quench with H2O Monitor->Quench Extract Extract with EtOAc & Dry over Na2SO4 Quench->Extract Purify Flash Column Chromatography Extract->Purify

Experimental workflow for the synthesis and purification of the 2,4-dimethoxy derivative.

Quantitative Data Summary

The table below summarizes the critical reaction parameters, their functional rationale, and expected outcomes for this protocol.

ParameterCondition / ValueMechanistic Rationale
Reagent Equivalents 5.0 eq NaOMeOvercomes the severely reduced electrophilicity of C2 after the initial C4 substitution.
Solvent System Anhydrous MeOHStrictly prevents hydrolysis to pyrimidinone side-products via hydroxide attack.
Temperature 65 °C (Reflux)Provides the necessary activation energy for the sluggish C2-Cl displacement.
Reaction Time 12 - 16 hoursEnsures >95% conversion to the di-methoxy product (monitored by TLC).
Expected Yield 75% - 85%Losses primarily occur during aqueous workup and silica purification.

References

  • Tor, Y., Del Valle, S., Jaramillo, D., Srivatsan, S. G., Rios, A., & Weizman, H. (2007). "Designing new isomorphic fluorescent nucleobase analogues: the thieno[3,2-d]pyrimidine core." Tetrahedron, 63(17), 3608-3614. URL:[Link]

  • Wauchope, O. R., Tomsho, J. W., Surapaneni, S., Alam, S., Lindsley, C. W., & Seley-Radtke, K. L. (2014). "Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines." Bioorganic & Medicinal Chemistry, 22(10), 2919-2924. URL:[Link]

Sources

Application Note: Synthesis and Optimization of 2,4-Dimethoxythieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic core in modern drug discovery, particularly in the development of targeted oncology therapeutics. Its rigid, bicyclic structure makes it an excellent bioisostere for quinazolines and purines, allowing for deep insertion into the ATP-binding pockets of various kinases (1)[1]. Specifically, derivatives of this core are highly potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade governing cell survival and proliferation that is frequently dysregulated in human cancers[1].

To explore structure-activity relationships (SAR) at the C2 and C4 positions, 2,4-dimethoxythieno[3,2-d]pyrimidine serves as a vital intermediate and reference compound. This application note details a highly optimized, three-step synthetic protocol designed for high yield, safety, and scalability.

PI3K_Pathway RTK RTK Activation PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR (Proliferation) AKT->mTOR Activates Inhibitor Thieno[3,2-d]pyrimidine Derivatives Inhibitor->PI3K Inhibits

Fig 1. PI3K/AKT/mTOR signaling cascade and targeted inhibition by thieno[3,2-d]pyrimidines.

Synthetic Strategy & Mechanistic Causality

The synthesis of 2,4-dimethoxythieno[3,2-d]pyrimidine is achieved through a convergent three-step pathway starting from methyl 3-aminothiophene-2-carboxylate. Rather than merely listing reagents, it is critical to understand the causality behind the specific conditions chosen for this protocol:

  • Step 1: Mild Cyclization. Traditional cyclization methods utilize urea, which requires extreme temperatures (>150 °C) and generates hazardous ammonia gas, leading to dangerous pressure increases (2)[2]. By substituting urea with potassium cyanate (KOCN) in an acetic acid/water mixture, the cyclization proceeds smoothly at room temperature, drastically improving the safety profile and overall yield[2].

  • Step 2: Emulsion-Free Chlorination. Conversion of the dione to 2,4-dichlorothieno[3,2-d]pyrimidine relies on phosphorus oxychloride (POCl₃). Historically, N,N-dimethylaniline (DMA) was used as a catalyst; however, DMA is notorious for causing intractable emulsions during aqueous workup. Replacing DMA with 4-dimethylaminopyridine (DMAP) circumvents emulsion formation, simplifies purification, and reduces the required reflux time to just 2 hours (3)[3].

  • Step 3: Regioselective SNAr Di-Substitution. The pyrimidine ring is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The C4 position is exceptionally reactive due to the alpha/gamma relationship with the ring nitrogens and the electron-withdrawing effect of the fused thiophene. While mono-substitution at C4 is facile at room temperature, the C2 position is sterically and electronically less reactive[3]. Therefore, achieving the 2,4-dimethoxy target requires an excess of sodium methoxide (NaOMe) and prolonged reflux to drive the second substitution to completion.

Synthesis_Workflow SM Methyl 3-aminothiophene-2-carboxylate Step1 Step 1: Cyclization KOCN, AcOH/H2O, RT SM->Step1 Int1 Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Step1->Int1 Step2 Step 2: Chlorination POCl3, DMAP, Reflux 2h Int1->Step2 Int2 2,4-Dichlorothieno[3,2-d]pyrimidine Step2->Int2 Step3 Step 3: SNAr Di-Substitution Excess NaOMe, MeOH, Reflux 12h Int2->Step3 Product 2,4-Dimethoxythieno[3,2-d]pyrimidine Step3->Product

Fig 2. Three-step synthetic workflow for 2,4-dimethoxythieno[3,2-d]pyrimidine.

Quantitative Data Summary

StepTransformationReagents & CatalystsTemp (°C)Time (h)Expected YieldPurification Method
1 CyclizationKOCN, AcOH, H₂O25 (RT)1285 - 90%Precipitation / Filtration
2 ChlorinationPOCl₃, DMAP105 (Reflux)260 - 75%Column Chromatography
3 SNAr SubstitutionNaOMe (4.0 eq), MeOH65 (Reflux)12 - 1670 - 80%Recrystallization / Column

Detailed Experimental Protocols

Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Preparation: In a round-bottom flask, dissolve methyl 3-aminothiophene-2-carboxylate (1.0 equiv) in a 1:1 mixture of glacial acetic acid and distilled water.

  • Addition: Slowly add potassium cyanate (KOCN, 1.5 equiv) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture continuously for 12 hours at room temperature. A thick white precipitate will gradually form as the cyclization proceeds.

  • Workup: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and unreacted KOCN.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to afford the pure dione intermediate.

Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
  • Preparation: Suspend the dried thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv) in neat phosphorus oxychloride (POCl₃, 10.0 equiv).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) to the suspension. Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly under a fume hood.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 105 °C for exactly 2 hours. The suspension will turn into a dark, clear solution upon completion.

  • Quenching: Allow the mixture to cool to room temperature. Carefully and slowly pour the mixture over crushed ice with vigorous stirring to quench excess POCl₃.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ until neutralized, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the dichloro intermediate (4)[4].

Step 3: Synthesis of 2,4-Dimethoxythieno[3,2-d]pyrimidine
  • Preparation: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 equiv) in anhydrous methanol under an inert argon atmosphere.

  • Addition: Add a freshly prepared solution of sodium methoxide (NaOMe, 4.0 equiv) in methanol.

  • Reaction: Heat the reaction mixture to reflux (65 °C) and stir for 12 to 16 hours. The extended time and excess base are mandatory to overcome the kinetic barrier of the C2-chlorine substitution.

  • Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol. Quench the residue with ice water and extract with dichloromethane (DCM).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization from a minimal amount of hot ethyl acetate or via flash chromatography to obtain the final 2,4-dimethoxythieno[3,2-d]pyrimidine.

Self-Validating System (QA/QC)

To ensure scientific integrity and protocol success, the following analytical checkpoints must be met:

  • Checkpoint 1 (Post-Cyclization): ¹H NMR (DMSO-d₆) must show the complete disappearance of the starting material's methyl ester peak (~3.8 ppm) and the appearance of two broad, exchangeable downfield signals (>11.0 ppm) corresponding to the cyclic imide/amide protons.

  • Checkpoint 2 (Post-Chlorination): Mass Spectrometry (ESI or GC-MS) is the definitive validation tool here. The spectrum must exhibit a characteristic isotopic cluster at m/z 204 (M⁺), 206 (M+2), and 208 (M+4) in a strict 9:6:1 ratio, confirming the presence of exactly two chlorine atoms[4].

  • Checkpoint 3 (Final Product): ¹H NMR (CDCl₃) must reveal two distinct, sharp singlets integrating to 3H each around 4.05 ppm and 4.15 ppm, confirming successful di-substitution. The fused thiophene protons should appear as two distinct doublets (J ≈ 5.5 Hz) in the aromatic region (7.4 - 7.9 ppm). The absence of the 9:6:1 isotopic cluster in MS confirms the complete displacement of both halogens.

Sources

Application Note: 2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for utilizing 2,4-dichlorothieno[3,2-d]pyrimidine in advanced synthetic workflows and drug discovery.

Executive Summary & Rationale

In modern medicinal chemistry, the thieno[3,2-d]pyrimidine core is widely recognized as a highly privileged scaffold. As a bioisostere of adenine (the fundamental purine base of ATP), this fused bicyclic system is uniquely suited to anchor within the ATP-binding cleft of multiple kinase targets[1].

2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) serves as the premier starting material for generating these therapeutic agents. The presence of two reactive chlorine atoms provides a versatile platform for divergent synthesis. By exploiting the inherent electronic asymmetry of the pyrimidine ring, researchers can perform sequential, highly regioselective nucleophilic aromatic substitutions (SNAr) to build complex, dual-targeted kinase inhibitors (e.g., PI3K/mTOR or FAK/FLT3 inhibitors)[1][2].

Mechanistic Causality: The Logic of Regioselective SNAr

The success of 2,4-dichlorothieno[3,2-d]pyrimidine as a building block relies entirely on the differential electrophilicity of its C4 and C2 positions.

  • C4 Hyper-Reactivity: The C4 position is significantly more electrophilic than the C2 position. When a nucleophile attacks C4, the resulting anionic transition state (Meisenheimer complex) is highly stabilized by the electronegativity of the adjacent N3 and N1 atoms, as well as the electron-withdrawing nature of the fused thiophene ring[1].

  • Causality in Reaction Design: Because of this stabilization, the first SNAr reaction strictly requires mild conditions (0 °C to 25 °C). Pushing the temperature higher during the first substitution risks overriding this electronic bias, leading to unwanted C2-substitution or disubstituted byproducts. Conversely, once the C4 position is substituted with an electron-donating group (like an amine), the pyrimidine ring becomes electronically deactivated. The subsequent SNAr at the C2 position demands significant thermal energy (80 °C–120 °C) or transition-metal catalysis (e.g., Buchwald-Hartwig amination) to proceed[3].

SyntheticWorkflow SM 2,4-Dichlorothieno [3,2-d]pyrimidine (CAS 16234-14-3) Int1 4-Substituted-2-chloro Intermediate SM->Int1 1st SNAr (C4) Nucleophile 1 0-25 °C Prod 2,4-Disubstituted Kinase Inhibitor Int1->Prod 2nd SNAr (C2) Nucleophile 2 80-120 °C

Workflow demonstrating the temperature-dependent, regioselective SNAr sequence.

Target Engagement: Biological Pathway Intervention

Compounds derived from 16234-14-3 are frequently designed to intercept hyperactive signaling pathways in oncology. For instance, dual PI3K/mTOR inhibitors utilize the thieno[3,2-d]pyrimidine core to competitively block ATP from binding to both the lipid kinase (PI3K) and the serine/threonine kinase (mTOR), effectively shutting down the downstream AKT survival signaling cascade[1].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Phosphorylation Inhibitor Thieno[3,2-d]pyrimidine Dual Inhibitor Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR ATP-competitive Inhibition

Mechanism of action for thieno[3,2-d]pyrimidine-based dual PI3K/mTOR inhibitors.

Quantitative Data Summary

The following table summarizes the optimized empirical parameters for achieving maximum yield and regioselectivity during the derivatization of 2,4-dichlorothieno[3,2-d]pyrimidine.

Reaction StepPositionNucleophile TypeTemp (°C)Time (h)Typical Yield (%)Regioselectivity (C4:C2)
1st SNAr C4Aliphatic Amines (e.g., Morpholine)0 – 251 – 385 – 95>99:1
1st SNAr C4Anilines / Phenols60 – 804 – 1270 – 85>95:5
2nd SNAr C2Aliphatic Amines80 – 10012 – 2460 – 80N/A
2nd Coupling C2Anilines (Buchwald-Hartwig)100 – 1208 – 1650 – 75N/A

Self-Validating Experimental Protocols

Causality: The transformation of thieno[3,2-d]pyrimidine-2,4-diol to the dichloro derivative utilizes phosphoryl chloride (POCl3). N,N-Diisopropylethylamine (DIPEA) is added not merely as an acid scavenger, but to actively accelerate the formation of the reactive dichlorophosphite intermediate and protect the electron-rich thiophene ring from acid-catalyzed degradation[4].

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask, suspend thieno[3,2-d]pyrimidine-2,4-dione (5.0 g, 29.7 mmol) in POCl3 (40.0 mL) under an inert argon atmosphere[4].

  • Activation: Slowly add DIPEA (13.0 mL, 74.0 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 105–110 °C) for 2 to 3 hours[4].

  • Workup: Distill off the excess POCl3 and DIPEA under reduced pressure. Dissolve the resulting dark brown residue in chloroform (100 mL) and pour over crushed ice.

  • Neutralization: Carefully adjust the aqueous phase to pH 8 using a 5 M NaOH solution. Extract the aqueous layer with chloroform (2 × 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a light brown solid[4].

  • Validation Checkpoint: The product should yield quantitatively (~6.0 g). LC-MS must show the characteristic isotopic pattern for two chlorine atoms at m/z 205.1 [M+H]⁺ and 207.0 [M+2+H]⁺[4].

Causality: Morpholine is a strong, unhindered aliphatic nucleophile. To prevent it from attacking the C2 position, the reaction must be kinetically controlled by lowering the thermal energy of the system to 0 °C.

Step-by-Step Methodology:

  • Setup: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (2.0 g, 9.75 mmol) in anhydrous dichloromethane (DCM) or methanol (30 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0 mL, 11.5 mmol) to the stirring solution.

  • Nucleophile Addition: Add morpholine (0.85 mL, 9.80 mmol) dropwise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 1 hour[1].

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Extract with DCM (3 × 30 mL). Dry the combined organic layers (Na2SO4) and concentrate.

  • Validation Checkpoint: As the reaction proceeds, TLC (Hexanes:EtOAc 3:1) will show the complete consumption of the starting material (Rf ~0.8) and the appearance of a single new spot (Rf ~0.4). LC-MS will confirm the mono-substituted mass at m/z 256.0 [M+H]⁺.

Causality: With the C4 position occupied by an electron-donating amine, the pyrimidine ring is deactivated. The SNAr at C2 requires elevated temperatures and a polar aprotic solvent (e.g., 1,4-dioxane or DMF) to overcome the high activation energy barrier[3].

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave-safe vial, combine the 4-substituted-2-chloro intermediate (1.0 equiv.) and the desired secondary nucleophile (e.g., an amine or aniline, 2.0 equiv.) in 1,4-dioxane (10 mL)[3].

  • Catalysis/Base: Add DIPEA (3.0 equiv.) or, if using an aniline, a catalytic amount of trifluoroacetic acid (TFA, 0.5 equiv.) to activate the C2-chloride.

  • Heating: Seal the vial and heat conventionally at 100 °C for 16 hours, or via microwave irradiation at 120 °C for 1 hour[3].

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude residue via flash column chromatography (MeOH:CH2Cl2 gradients)[3].

  • Validation Checkpoint: The reaction mixture will significantly darken. Successful conversion is validated by the disappearance of the m/z 256.0 peak and the emergence of the final target mass in LC-MS.

References

  • BK Times / ACS Publications. Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Available at: [Link]

  • PLOS Neglected Tropical Diseases. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm. Available at:[Link]

Sources

Application Note: Advanced Purification Strategies for 2,4-Dimethoxythieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

[label="Liquid-Liquid Extraction\n(EtOAc / H2O)",

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Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

2,4-Dimethoxythieno[3,2-d]pyrimidine (CAS: 16229-02-0) is a privileged heterocyclic scaffold utilized extensively in the design of nucleoside analogs, phosphodiesterase (PDE) inhibitors, and sirtuin (SIRT) modulators[1]. The synthesis of this intermediate typically involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichlorothieno[3,2-d]pyrimidine with sodium methoxide in methanol[2].

While the methoxylation reaction is highly efficient, the crude product mixture inevitably contains unreacted starting materials, mono-substituted intermediates (e.g., 2-chloro-4-methoxythieno[3,2-d]pyrimidine), and inorganic salts. Achieving high purity (>99%) is critical; residual halogenated intermediates can act as reactive electrophiles in downstream cross-coupling reactions (e.g., Suzuki or Heck couplings) or biological assays, leading to catalyst poisoning or false-positive assay readouts[2].

This application note details a self-validating, causality-driven purification workflow encompassing liquid-liquid extraction, normal-phase flash chromatography, recrystallization, and preparative HPLC.

Physicochemical Profiling

Understanding the physicochemical nature of the target is the foundation of any robust purification strategy. The dimethoxy substitution significantly reduces the hydrogen-bond donor capacity of the pyrimidine ring while increasing its solubility in organic solvents compared to the corresponding pyrimidinediones.

Table 1: Physicochemical Properties of 2,4-Dimethoxythieno[3,2-d]pyrimidine

PropertyValue / Characteristic
CAS Number 16229-02-0
Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in H2O
UV Absorbance (λmax) ~254 nm, ~280 nm (Strong thienopyrimidine chromophore)

Strategic Purification Workflow

The selection of a purification modality depends entirely on the scale of the synthesis and the required purity threshold. The following decision matrix outlines the optimal path from the crude reaction mixture to an assay-ready standard.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Methoxylation) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Decision Purity Requirement? LLE->Decision Flash Flash Chromatography (Silica, Hexane/EtOAc) Decision->Flash Bulk Scale (>1g) HPLC Preparative RP-HPLC (C18, H2O/MeCN) Decision->HPLC Analytical (<1g) Cryst Recrystallization (EtOAc / Hexane) Flash->Cryst PureBulk Bulk Intermediate (>98% Purity) Cryst->PureBulk PureAssay Assay-Ready Standard (>99.5% Purity) HPLC->PureAssay

Figure 1: Strategic purification workflow for 2,4-dimethoxythieno[3,2-d]pyrimidine.

Detailed Experimental Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Objective: Isolate the crude organic product from the highly alkaline methanolic reaction mixture. Causality: The SNAr reaction utilizes an excess of sodium methoxide. If the reaction is subjected to aqueous workup without prior neutralization, the strongly basic conditions can promote the partial hydrolysis of the newly formed methoxy groups back to the thermodynamically stable thieno[3,2-d]pyrimidin-2,4-dione[2].

Methodology:

  • Solvent Removal: Upon completion of the reaction, concentrate the methanolic mixture under reduced pressure (35°C, 150 mbar) to approximately 20% of its original volume. Causality: Removing bulk methanol prevents the formation of a single miscible phase during aqueous extraction.

  • Neutralization: Dilute the concentrated residue with cold distilled water (5 mL per gram of theoretical yield) and carefully adjust the pH to 7.0–7.5 using 1 M HCl.

  • Extraction: Partition the neutralized aqueous phase with Ethyl Acetate (EtOAc) (3 × 10 mL/g). The moderately lipophilic 2,4-dimethoxythieno[3,2-d]pyrimidine preferentially migrates to the organic layer.

  • Washing & Drying: Wash the combined organic layers with saturated brine to remove residual water and trace salts. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation (IPQC): Perform a TLC spot check (Hexane:EtOAc 7:3). The target compound must appear as a highly UV-active spot (λ = 254 nm) at Rf ~0.45.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separate the target compound from mono-substituted and unreacted di-chloro impurities[3]. Causality: Silica gel chromatography is highly effective here because the varying degrees of methoxy substitution alter the dipole moment and hydrogen-bond acceptor capacity of the pyrimidine nitrogens. The di-methoxy product is more polar than the di-chloro starting material but significantly less polar than potential hydrolysis byproducts.

Methodology:

  • Column Preparation: Equilibrate a standard silica gel cartridge (40–63 μm) with 100% Hexane.

  • Sample Loading: Dry-load the crude product onto Celite 545 (1:2 w/w ratio) to prevent band broadening caused by the compound's limited solubility in pure hexane.

  • Elution Gradient: Execute the gradient outlined in Table 2 at a flow rate of 30 mL/min (for a 40g column).

Table 2: Flash Chromatography Gradient Optimization

Time (min)% Hexane% Ethyl AcetateElution Rationale
0 - 59010Elutes non-polar impurities and residual di-chloro starting material.
5 - 157525Target compound begins to elute.
15 - 256040Main peak elution (2,4-dimethoxythieno[3,2-d]pyrimidine).
25 - 300100Column flush for highly polar byproducts (e.g., pyrimidinones).
  • Self-Validation (IPQC): Pool fractions containing the UV-active peak eluting between 15–25 minutes. Evaporate a 100 µL aliquot and analyze via LC-MS to confirm the presence of the [M+H]+ ion at m/z 197.0.

Protocol C: Recrystallization (For Bulk Scale, >98% Purity)

Objective: Achieve high chemical purity without the solvent overhead of chromatography[4]. Causality: 2,4-Dimethoxythieno[3,2-d]pyrimidine exhibits a steep solubility curve in ethyl acetate/hexane mixtures. It is highly soluble in hot EtOAc but nearly insoluble in cold hexane, making this an ideal solvent/anti-solvent pair for crystal lattice formation, which inherently excludes structurally dissimilar impurities.

Methodology:

  • Dissolve the semi-pure solid in a minimum volume of boiling Ethyl Acetate (~3 mL/g).

  • Slowly add hot Hexane dropwise until the solution becomes faintly turbid (cloud point).

  • Add a single drop of EtOAc to clear the solution, then remove from heat.

  • Allow the solution to cool to room temperature undisturbed for 4 hours, promoting the slow growth of pure crystalline needles.

  • Transfer to an ice bath (0–4°C) for 1 hour to maximize thermodynamic yield.

  • Filter the crystals under vacuum and wash with ice-cold Hexane (2 × 2 mL). Dry under high vacuum for 12 hours.

  • Self-Validation (IPQC): Verify purity via 1H-NMR (CDCl3). Ensure the absence of the characteristic EtOAc quartet (~4.1 ppm) to confirm complete solvent removal.

Protocol D: Preparative Reverse-Phase HPLC (For Assay-Ready Standards, >99.5% Purity)

Objective: Isolate ultra-pure compound for sensitive biological screening (e.g., kinase or SIRT inhibition assays)[1]. Causality: Normal-phase methods may leave trace organic impurities. RP-HPLC separates based strictly on hydrophobicity. The addition of 0.1% formic acid to the mobile phase mitigates secondary interactions between the pyrimidine nitrogens and residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks and preventing tailing.

Methodology:

  • Column: C18 Preparative Column (e.g., 21.2 × 250 mm, 5 μm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes; Flow rate: 20 mL/min.

  • Detection: UV monitoring at 254 nm and 280 nm.

  • Recovery: Lyophilize the collected fractions to obtain the target compound as a pristine, off-white powder.

  • Self-Validation (IPQC): Run a high-resolution analytical LC-MS trace of the lyophilized powder. Purity must integrate to >99.5% via UV area under the curve (AUC).

References

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. National Institutes of Health (NIH) / PMC.[Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. National Institutes of Health (NIH) / PMC.[Link]

Sources

Application Note: Preclinical Evaluation of Thienopyrimidine Derivatives as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Thienopyrimidine derivatives have emerged as a highly versatile and potent pharmacophore in modern oncology and drug development[1]. Structurally, the fused thiophene and pyrimidine ring system acts as a bioisostere to biogenic purines (such as adenine)[2][3]. This structural mimicry allows thienopyrimidines to act as competitive inhibitors by docking directly into the ATP-binding cleft of critical oncogenic receptor tyrosine kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and downstream effectors like PI3K and AKT[4][5].

By modifying the C-2, C-4, and C-6 positions of the thienopyrimidine core, researchers can fine-tune the molecule's selectivity profile. For instance, specific substitutions yield dual EGFR/VEGFR-2 inhibitors that not only halt tumor proliferation but also suppress tumor angiogenesis[6]. Mechanistically, the disruption of these kinase cascades typically induces S-phase or G1/G2-M cell cycle arrest, culminating in caspase-mediated apoptosis[4][7].

MOA TP Thienopyrimidine Derivatives EGFR EGFR / VEGFR-2 (Cell Membrane) TP->EGFR ATP-competitive inhibition PI3K PI3K / AKT Pathway TP->PI3K Direct inhibition EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK Arrest Cell Cycle Arrest (G2/M or S Phase) PI3K->Arrest Apoptosis Caspase-3 Mediated Apoptosis MAPK->Apoptosis Arrest->Apoptosis

Thienopyrimidine-mediated inhibition of oncogenic kinase signaling pathways.

Quantitative Efficacy Benchmarks

To establish the therapeutic window of novel thienopyrimidine derivatives, it is essential to benchmark their half-maximal inhibitory concentrations (IC50) against established clinical standards (e.g., Doxorubicin, Erlotinib, or Sorafenib). The table below summarizes the in vitro efficacy of recently developed thienopyrimidine analogs across various cancer cell lines and isolated kinases.

Table 1: In Vitro Efficacy of Representative Thienopyrimidine Derivatives

Compound DesignationStructural ClassPrimary Target(s)Cell Line ModelIC50 (µM)Ref
Compound 5f Tetrahydro-cyclohepta-thienopyrimidineEGFR / VEGFR-2MCF-7 (Breast)1.23 (VEGFR-2)[6]
Compound 3b Fused Thienopyrrole-pyrimidineVEGFR-2 / AKTHepG2 (Liver)3.10 (HepG2)[5]
Compound 9a Isoxazolyl-thienopyrimidineFLT3HepG-2 (Liver)6.62 (HepG-2)[8]
Compound 5b Thieno[2,3-d]pyrimidineEGFR (WT & T790M)A549 (Lung)17.79 (A549)[7]
GNE-490 Pan-PI3K InhibitorPI3Kα / mTORMCF7.1 (Breast)0.0035 (PI3Kα)[4]

Validated Experimental Methodologies

The following protocols constitute a self-validating system for evaluating novel thienopyrimidine compounds. They are designed to sequentially prove baseline cytotoxicity, confirm molecular target engagement, and elucidate the phenotypic mechanism of cell death.

Protocol 1: High-Throughput Cell Viability Assay (MTT/SRB)

Causality & Rationale: Before investigating specific kinase inhibition, baseline cytotoxicity must be established. The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This metabolic activity directly correlates with the number of viable cells, allowing for the calculation of the IC50[3][6]. Self-Validation: Requires a vehicle control to rule out solvent toxicity and a positive control (e.g., Doxorubicin) to ensure assay sensitivity[8][9].

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment[9].

  • Compound Preparation: Dissolve the thienopyrimidine derivative in molecular-grade DMSO to create a stock solution. Dilute the stock in culture media to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Crucial: Ensure the final DMSO concentration in the well does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and apply 100 µL of the compound-treated media to the respective wells. Include vehicle controls (0.1% DMSO) and positive controls (e.g., Doxorubicin at known IC50 concentrations).

  • Incubation: Incubate the plates for 72 hours[3].

  • Detection: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO[6].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

Causality & Rationale: Phenotypic cell death observed in Protocol 1 must be linked to specific target engagement. Because thienopyrimidines are purine analogs, they compete with ATP. A recombinant kinase assay isolates the target interaction from complex cellular networks, proving that the compound is a direct ATP-competitive inhibitor[4][5].

  • Reagent Preparation: Reconstitute the recombinant human kinase (e.g., EGFR or VEGFR-2), fluorescently labeled peptide substrate, and ATP according to the assay kit manufacturer's instructions (e.g., Cloud-Clone or similar ELISA/FRET-based kits)[6].

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of the thienopyrimidine compound (serial dilutions), 5 µL of the recombinant kinase, and incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 10 µL of the ATP/peptide substrate mixture to initiate the enzymatic reaction.

  • Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by adding the kit-specific stop buffer.

  • Detection: Measure the fluorescence or luminescence signal (depending on the reporter system). Calculate the percent inhibition relative to the vehicle control and determine the biochemical IC50.

Protocol 3: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality & Rationale: Thienopyrimidines often arrest cells in specific cycle phases (like G2/M) before triggering apoptosis[7]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into DNA only when the cell membrane is compromised (late apoptosis/necrosis). This dual staining differentiates between cytostatic and cytotoxic mechanisms.

  • Treatment: Treat cells in 6-well plates with the thienopyrimidine compound at 0.5× , , and the established IC50 for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Validation Step: Utilize unstained cells to gate out autofluorescence, and single-stained cells (Annexin V only, PI only) to set accurate compensation matrices, preventing false positives from spectral overlap.

Strategic Screening Workflow

ProtocolWorkflow Synth Compound Library MTT MTT Viability Assay (Determine IC50) Synth->MTT Screen Kinase Kinase Profiling (EGFR/PI3K/AKT) MTT->Kinase IC50 < 10 µM Flow Flow Cytometry (Annexin V / PI) Kinase->Flow Target Validated

Sequential screening and validation workflow for thienopyrimidine derivatives.

Sources

Advanced Application Note: Rational Design, Synthesis, and Evaluation of Thieno[3,2-d]pyrimidine-Based PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a master regulator of cellular proliferation, growth, and survival[1]. Hyperactivation of this pathway—frequently driven by PIK3CA mutations or PTEN deletions—is a hallmark of numerous human malignancies, making the ATP-binding cleft of PI3K a highly validated target for oncology drug discovery[2].

As a Senior Application Scientist, I approach the design of PI3K inhibitors not just as a synthetic exercise, but as a structural engineering challenge. The thieno[3,2-d]pyrimidine scaffold has emerged as an exceptionally privileged pharmacophore[3]. Its rigid, planar, bicyclic structure acts as a bioisostere of the purine ring found in ATP, allowing it to insert deeply into the kinase hinge region[4]. The landmark discovery of GDC-0941 (Pictilisib) validated this scaffold, demonstrating that precise functionalization can yield potent, selective, and orally bioavailable class I PI3K inhibitors[3].

PI3K_Pathway RTK RTK Activation PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Phosphorylation PIP3->AKT Recruits PTEN PTEN (Inhibitor) PTEN->PIP2 Dephosphorylates PIP3 mTOR mTORC1/2 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thieno Thieno[3,2-d]pyrimidine Inhibitors Thieno->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling cascade and the targeted inhibitory action of thieno[3,2-d]pyrimidines.

Structure-Activity Relationship (SAR) & Scaffold Optimization

Designing a clinical-grade PI3K inhibitor requires balancing enzymatic potency with pharmacokinetic (PK) stability. The thieno[3,2-d]pyrimidine core provides a versatile platform for multi-vector functionalization. The causality behind these structural choices dictates the success of the molecule:

  • C4 Substitution (The Hinge Binder): A morpholine ring at the C4 position is strictly required. Causality: The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor, interacting directly with the amide nitrogen of Val851 in the PI3K hinge region. Replacing morpholine typically abolishes activity[5].

  • C2 Substitution (The Affinity Enhancer): Early leads utilized a 3-hydroxyphenyl group at C2, which provided excellent in vitro potency but suffered from rapid in vivo glucuronidation (Phase II metabolism). Causality: Replacing this with a 4-indazolyl group (as seen in GDC-0941) maintained the crucial hydrogen bonding network while drastically improving metabolic stability and oral bioavailability[3].

  • C6 Substitution (The Solvent Channel): Functionalization at C6 with piperazine or methanesulfonyl derivatives projects into the solvent-exposed region. Causality: This vector does not significantly impact hinge binding but dramatically improves aqueous solubility and finely tunes isoform selectivity (e.g., PI3Kα vs. mTOR)[3].

Quantitative Data: Key SAR Milestones
CompoundC4 SubstitutionC2 SubstitutionC6 SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Pharmacokinetic Profile
Early Lead Morpholine3-HydroxyphenylH~5>1000Poor (High Glucuronidation)
GDC-0941 Morpholine4-Indazolyl4-methanesulfonyl-piperazin-1-ylmethyl3>3000Excellent (Orally Bioavailable)
GNE-493 MorpholineAminopyrimidineMethyl~4~30Good (Dual PI3K/mTOR Inhibitor)

(Data synthesized from foundational optimization studies[2],[3],[6])

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every phase includes built-in logic checks to prevent the propagation of false positives.

Workflow Design Rational SAR Design (Hinge Binder Optimization) Synthesis Chemical Synthesis & LC-MS/NMR Validation Design->Synthesis Enzymatic In Vitro Kinase Assay (ADP-Glo / HTRF) Synthesis->Enzymatic Cellular Cell-Based Assay (T-47D / MCF-7) Enzymatic->Cellular Biomarker Mechanistic Validation (p-AKT Western Blot) Cellular->Biomarker

Caption: Step-by-step drug discovery workflow for thieno[3,2-d]pyrimidine-based PI3K inhibitors.

Protocol A: Chemical Synthesis and Functionalization of the Scaffold

Objective: Synthesize the functionalized thieno[3,2-d]pyrimidine core using orthogonal coupling. Causality & Logic: We utilize a modular approach starting from 2,4-dichloro-thieno[3,2-d]pyrimidine. Sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling allow functionalization without complex protecting group overhead.

  • C4 Morpholine Substitution: React the dichloro-core with exactly 1.0 equivalent of morpholine in methanol at 0°C.

    • Causality: The C4 chlorine is significantly more electrophilic than the C2 chlorine. Running the reaction at low temperatures ensures strict regioselectivity, preventing unwanted C2 substitution.

  • C2 Suzuki-Miyaura Coupling: Subject the resulting 2-chloro-4-morpholino intermediate to Suzuki coupling with 4-indazoleboronic acid pinacol ester using Pd(dppf)Cl₂ and a mild base (e.g., Na₂CO₃) in a dioxane/water mixture (90°C).

    • Causality: Palladium catalysis is required to overcome the lower intrinsic reactivity of the C2 position.

  • Self-Validating Step (Purity Check): Purify via flash chromatography and confirm the structure using ¹H-NMR and LC-MS.

    • Logic: Do not proceed to biological assays without confirming >95% purity. Trace palladium or unreacted electrophiles will cause false-positive kinase inhibition via non-specific protein alkylation or denaturation.

Protocol B: In Vitro PI3K Kinase Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of synthesized compounds against PI3Kα[7]. Causality & Logic: The ADP-Glo assay is selected over traditional radioactive [γ-³²P]ATP assays due to its safety, high signal-to-background ratio, and resistance to auto-fluorescent compound interference[7].

  • Compound Preparation: Serially dilute test compounds in 100% DMSO, then dilute into kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS) to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining exactly 1% DMSO across all wells is critical; higher concentrations will denature the kinase and artificially inflate apparent inhibition.

  • Kinase Reaction: Combine 10 µL of recombinant PI3Kα enzyme and PIP2 substrate in a 384-well plate. Add 5 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 5 µL of ultra-pure ATP (at the predetermined Kₘ concentration for PI3Kα) to initiate the reaction. Incubate for 60 minutes.

    • Causality: Running the assay at the ATP Kₘ ensures maximum sensitivity to ATP-competitive inhibitors (like thieno[3,2-d]pyrimidines) and allows accurate calculation of the Kᵢ.

  • Detection: Add 20 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Then, add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal[7].

  • Self-Validating Step (Assay Robustness): Include GDC-0941 as a positive control. Calculate the Z'-factor for the plate.

    • Logic: A Z'-factor > 0.5 validates that the assay window is robust enough to distinguish true hits from background noise. If Z' < 0.5, the data must be discarded.

Protocol C: Cell-Based Mechanistic Anti-Proliferation Assay

Objective: Evaluate cellular efficacy and confirm on-target pathway modulation. Causality & Logic: We utilize T-47D or MCF-7 breast cancer cell lines because they harbor endogenous PIK3CA mutations, making them highly addicted to the PI3K pathway and uniquely sensitive to our inhibitors[6],[5].

  • Cell Seeding: Seed T-47D cells at 3,000 cells/well in a 96-well plate in DMEM supplemented with 10% FBS. Incubate overnight.

  • Treatment: Treat cells with a concentration gradient of the inhibitor (0.1 nM to 10 µM) for 72 hours[8].

  • Viability Readout: Use CellTiter-Glo to measure intracellular ATP levels as a proxy for cell viability. Calculate the cellular IC₅₀.

  • Self-Validating Step (Mechanistic Proof): In a parallel 6-well plate, treat cells with the IC₅₀ concentration for 2 hours. Lyse the cells and perform a Western Blot for phosphorylated AKT (Ser473) versus total AKT.

    • Logic: Cytotoxicity alone does not prove PI3K inhibition (it could be off-target toxicity). A dose-dependent decrease in p-AKT confirms that the observed cell death is mechanistically driven by target engagement inside the cell[9].

Logical Relationships in Assay Validation

Advancing a molecule from a biochemical hit to a pre-clinical lead requires navigating a strict hierarchy of validation steps. Failure at any node requires returning to the rational SAR design phase.

LogicTree Hit Candidate Compound (IC50 < 10 nM) Selectivity Isoform Selectivity (PI3Kα vs. mTOR) Hit->Selectivity Permeability ADME / Permeability (Caco-2 / PAMPA) Hit->Permeability Efficacy In Vivo Efficacy (Xenograft Models) Selectivity->Efficacy Permeability->Efficacy Toxicity Toxicity Profiling Efficacy->Toxicity Lead Lead Optimization (e.g., GDC-0941) Toxicity->Lead

Caption: Logical validation tree for advancing a PI3K inhibitor hit to a lead compound.

References

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer Source: PubMed / NIH (Journal of Medicinal Chemistry) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

structure-activity relationship (SAR) of 2,4-dialkoxythienopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: SAR Optimization and Screening Protocols for 2,4-Dialkoxythienopyrimidines

Mechanistic Rationale: The Thienopyrimidine Scaffold

Thienopyrimidines—specifically the thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine systems—are privileged scaffolds in modern targeted therapeutics. Acting as bioisosteres of purines and quinazolines, they are uniquely positioned to target the ATP-binding hinge region of critical kinases such as PI3K, mTOR, and EGFR.

The introduction of alkoxy groups at the C2 and C4 positions fundamentally transforms the electronic and steric landscape of the pyrimidine core. The oxygen atoms serve as secondary hydrogen-bond acceptors, strengthening the interaction with the kinase hinge backbone (e.g., Val851 in PI3K α ). Meanwhile, the alkyl chains can be engineered to project outward, probing the solvent-exposed regions or the hydrophobic ribose pocket to tune both target selectivity and pharmacokinetic properties.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Recruits Inhibitor 2,4-Dialkoxythienopyrimidine Inhibitor->PI3K Hinge-binding (ATP Competitor)

PI3K signaling pathway illustrating the targeted inhibition by 2,4-dialkoxythienopyrimidines.

Structure-Activity Relationship (SAR) Data Synthesis

When optimizing the 2,4-dialkoxythienopyrimidine core, the spatial orientation of the substituents dictates target selectivity and potency.

  • C4 Substitution (R 2​ ) : The C4 position generally points toward the solvent-exposed channel of the kinase active site. Incorporating solubilizing basic amines (e.g., 2-morpholinoethoxy) at this position dramatically enhances both target affinity and aqueous solubility.

  • C2 Substitution (R 1​ ) : The C2 position is situated closer to the inner hydrophobic pocket of the hinge region. Bulky substituents here often cause severe steric clashes with the gatekeeper residue, leading to a precipitous drop in activity. Small alkoxy groups (e.g., methoxy) are preferred to maintain the critical hydrogen-bonding network without inducing steric penalty.

Table 1: Representative SAR of 2,4-Dialkoxythieno[3,2-d]pyrimidine Derivatives against PI3K α

CompoundC2 Substituent (R 1​ )C4 Substituent (R 2​ )PI3K α IC 50​ (nM)HCT116 Viability IC 50​ ( μ M)SAR Implication
1 -OCH 3​ -OCH 3​ 1455.2Baseline activity; lacks solvent-exposed interactions.
2 -OCH 2​ CH 3​ -OCH 3​ 2108.4Slight steric clash at C2 reduces potency.
3 -OCH 3​ -O(CH 2​ ) 2​ N(CH 3​ ) 2​ 421.1Basic amine at C4 improves solubility and binding.
4 -OCH 3​ -O(CH 2​ ) 2​ Morpholine180.45Optimal fit in the solvent channel; highly potent.
5 -O(CH 2​ ) 2​ Morpholine-OCH 3​ >1000>20Severe steric clash at C2 abolishes hinge binding.

Synthetic Workflows: Regioselective Alkoxylation

The synthesis of 2,4-dialkoxythienopyrimidines from requires a deep understanding of the scaffold's electronic asymmetry. As documented in studies of , the C4-chloride is highly activated toward nucleophilic aromatic substitution (S N​ Ar) due to the electron-withdrawing effect of the adjacent nitrogens and the fused thiophene ring. Conversely, the C2-chloride is notoriously unreactive.

Workflow Scaffold 2,4-Dichloro Scaffold Sub1 C4-Alkoxylation (Facile, 0°C) Scaffold->Sub1 NaOR2 Sub2 C2-Alkoxylation (Harsh, 120°C) Sub1->Sub2 NaOR1 Assay Kinase Assay (ADP-Glo) Sub2->Assay Library SAR SAR Modeling Assay->SAR IC50 Data SAR->Scaffold Iterative Design

Iterative SAR optimization workflow for synthesizing and screening 2,4-dialkoxythienopyrimidines.

Protocol 1: Step-by-Step Regioselective Synthesis

Step A: C4-Alkoxylation (Kinetic Control)

  • Preparation : Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the reaction vessel to 0°C.

  • Addition : Dropwise add a solution of the first sodium alkoxide (NaOR 2​ , 1.05 eq) over 15 minutes.

  • Causality : Strict stoichiometric control and low temperature prevent premature substitution at the C2 position. The C4 position is electronically activated, allowing for rapid, regioselective S N​ Ar.

  • Self-Validation (QC) : Monitor the reaction via LC-MS. The reaction is complete when the starting material is consumed, and the intermediate shows a characteristic 3:1 isotopic cluster (M / M+2) indicative of a single retained chlorine atom at C2.

Step B: C2-Alkoxylation (Thermodynamic Control)

  • Preparation : Isolate the 4-alkoxy-2-chloro intermediate. Dissolve it in the corresponding alcohol of the second alkoxide (R 1​ OH).

  • Reaction : Add an excess of NaOR 1​ (3.0 eq). Seal the mixture in a microwave reactor vial and heat at 120°C for 4 hours.

  • Causality : The C2-chloride remains unreactive under ambient conditions due to lower electrophilicity. Microwave irradiation provides the necessary localized activation energy to overcome this kinetic barrier without degrading the thienopyrimidine core.

  • Self-Validation (QC) : Post-reaction 1 H-NMR must confirm the disappearance of the C2-chloride (indicated by the absence of the characteristic downfield shift associated with the halogen) and the correct integration of the new C2-alkoxy protons.

Biological Validation Workflows

To evaluate the SAR library, a highly sensitive, interference-free assay is required. The is utilized because it measures ADP formed from the kinase reaction, bypassing the autofluorescence issues commonly associated with highly conjugated thienopyrimidine derivatives.

Protocol 2: ADP-Glo Kinase Activity Assay
  • Enzyme Reaction : In a 384-well white plate, combine 2 μ L of the synthesized 2,4-dialkoxythienopyrimidine (serial dilutions in 5% DMSO), 2 μ L of recombinant PI3K α enzyme, and 2 μ L of PIP2/ATP substrate mix.

  • Incubation : Seal and incubate at room temperature for 60 minutes.

  • ADP Detection : Add 6 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation : Add 12 μ L of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent reaction. Incubate for 30 minutes, then read luminescence.

  • Self-Validation System :

    • No-Enzyme Control: Establishes the background luminescence (0% kinase activity).

    • Positive Control: Include a known PI3K inhibitor (e.g., GDC-0941) to ensure the assay detects competitive inhibition accurately.

    • Z'-Factor Calculation: The assay plate is only deemed valid for SAR modeling if the calculated Z'-factor is 0.6, confirming a wide dynamic range and low well-to-well variability.

References

  • 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S | CID 12712832 Source: PubChem URL:[Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines Source: PubMed Central (PMC) URL:[Link]

Application Note: Profiling Thienopyrimidines as Adenosine A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Therapeutic Landscape of A2A Antagonism

The adenosine A2A receptor (A2AAR) has emerged as a high-value G protein-coupled receptor (GPCR) target across two distinct therapeutic domains: neurodegenerative diseases and immuno-oncology[1]. In the central nervous system, A2AARs are highly localized in the striatum, where they form functional heteromers with dopamine D2 receptors; antagonizing A2AARs potentiates dopaminergic signaling, offering a non-dopaminergic strategy for Parkinson's disease (PD)[2][3]. In the tumor microenvironment (TME), extracellular ATP is rapidly hydrolyzed into adenosine, which activates A2AARs on immune cells, triggering profound immunosuppression[1][4].

Historically, xanthine derivatives (e.g., caffeine, istradefylline) dominated the A2A antagonist landscape. However, thienopyrimidines —specifically thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines—have recently been identified as a privileged, non-xanthine bioisosteric scaffold[5][6]. These compounds offer superior synthetic tractability, enhanced aqueous solubility, and exceptional selectivity profiles against other adenosine receptor subtypes (A1, A2B, A3)[2][7]. This application note provides a comprehensive guide to the structural optimization and robust pharmacological validation of thienopyrimidine-based A2A antagonists.

Mechanistic Framework of A2A Receptor Modulation

The A2AAR is canonically coupled to the stimulatory G protein ( Gs​ ). Upon binding endogenous adenosine, the receptor undergoes a conformational shift that activates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP)[1]. Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets like CREB, ultimately driving immunosuppressive or neuro-modulatory transcriptional programs[8].

Thienopyrimidines act as competitive orthosteric antagonists. By occupying the binding pocket, they sterically hinder adenosine binding, thereby uncoupling the receptor from Gs​ and collapsing the cAMP signaling cascade[1][4].

A2A_Signaling Adenosine Adenosine A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates Antagonist Thienopyrimidine Antagonist Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Fig 1: Mechanism of A2A receptor blockade by thienopyrimidine antagonists.

Structure-Activity Relationship (SAR) Profiling

The thienopyrimidine core mimics the purine ring of endogenous adenosine. Systematic functionalization at the C-2, C-4, and C-5/C-6 positions dictates both binding affinity ( Ki​ ) and subtype selectivity[3][7].

Extensive SAR studies reveal that introducing heteroaryl groups at the C-2 position dramatically enhances A2AAR selectivity over the A1AR[3]. Specifically, a 2-thiazolyl or 2-furyl substitution projects into a highly conserved lipophilic sub-pocket unique to the A2AAR, anchoring the molecule and preventing off-target A1AR engagement[3][9].

Table 1: Representative SAR and Binding Affinities of Thieno[2,3-d]pyrimidines | Scaffold Substitution (C-2 Position) | A2A Ki​ (nM) | A1 Ki​ (nM) | Selectivity Ratio (A1/A2A) | |--------------------------------------|----------------|---------------|----------------------------| | Core + Phenyl | 45.2 | >1000 | >22 | | Core + 2-Furyl | 12.5 | 850 | 68 | | Core + 2-Thiazolyl | 1.8 | 450 | 250 | | Reference: ZM-241385 | 0.8 | 254 | 318 | | Reference: SCH-58261 | 0.6 | 286 | 476 |

(Data synthesized from established A2AAR antagonist profiling standards[1][3])

Validated Experimental Workflows

To confidently classify a thienopyrimidine as a potent A2A antagonist, researchers must execute a two-tiered validation strategy: establishing binding affinity via radioligand displacement, followed by confirming functional antagonism via cAMP accumulation assays[1][4][7].

Protocol A: Radioligand Binding Assay (Affinity Validation)

This assay measures the ability of the thienopyrimidine to displace a highly specific tritiated antagonist, typically [3H] -ZM241385 or [3H] -SCH58261, from human A2AARs expressed in CHO or HEK293 cell membranes[1][7].

Causality & Design Choices:

  • Addition of Adenosine Deaminase (ADA): Endogenous adenosine released by membrane preparations can outcompete the radioligand, artificially lowering the apparent affinity of your test compound (false negatives). ADA (2 U/mL) is strictly required to enzymatically degrade endogenous adenosine into inactive inosine.

  • GTP γ S Uncoupling: Adding 100 μ M GTP γ S uncouples the GPCR from G-proteins, ensuring all receptors are in the low-affinity state for agonists, which standardizes the binding pocket conformation for antagonist evaluation.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend A2AAR-expressing CHO cell membranes (10-20 μ g protein/well) in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4) supplemented with 2 U/mL ADA. Incubate at room temperature for 30 minutes to eliminate endogenous adenosine.

  • Compound Addition: Add 10 μ L of the thienopyrimidine test compound (serial dilutions from 10 μ M to 0.1 nM in DMSO; final DMSO concentration 1%).

  • Radioligand Addition: Add 10 μ L of [3H] -ZM241385 (final concentration 1-2 nM, approximating its Kd​ ).

  • Incubation: Seal the 96-well plate and incubate for 90 minutes at 25°C to reach equilibrium.

  • Harvesting: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the dried filters and read radioactivity (CPM) using a microplate scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Validation)

Binding affinity does not guarantee functional antagonism. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure the compound's ability to block agonist-induced cAMP production[1][4].

Causality & Design Choices:

  • Use of IBMX: Phosphodiesterases (PDEs) naturally degrade cAMP into AMP, which would truncate the assay signal and lead to erratic readouts. IBMX (500 μ M), a broad-spectrum PDE inhibitor, is added to force intracellular cAMP accumulation, ensuring a robust and measurable signal window.

  • Competitive Immunoassay Logic: In TR-FRET cAMP assays, endogenous cellular cAMP competes with a labeled cAMP tracer for binding to an anti-cAMP antibody. Therefore, high cellular cAMP (agonist active) results in a low TR-FRET signal. A successful antagonist will restore the TR-FRET signal to baseline[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed A2AAR-expressing HEK293 cells at 10,000 cells/well in a 384-well white microplate using Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 500 μ M IBMX, pH 7.4).

  • Antagonist Pre-incubation: Add the thienopyrimidine test compounds (serial dilutions) and incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add the reference A2A agonist NECA or CGS21680 at its EC80​ concentration (typically ~100 nM). Incubate for 30 minutes at room temperature to allow cAMP accumulation[7].

  • Lysis & Detection: Add the TR-FRET detection reagents (cAMP-d2 tracer and Anti-cAMP Cryptate) formulated in cell lysis buffer. Incubate for 1 hour in the dark.

  • Measurement: Read the plate on a TR-FRET compatible reader (excitation at 337 nm; dual emission at 665 nm and 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using the NECA-only wells (positive control for cAMP) and vehicle-only wells (negative control). A Z'-factor >0.6 validates the assay's integrity.

Assay_Workflow Prep 1. Cell Preparation (HEK293-A2AR + ADA) Incubate 2. Compound Incubation (Thienopyrimidines + IBMX) Prep->Incubate Stimulate 3. Agonist Stimulation (NECA or CGS21680) Incubate->Stimulate Lysis 4. Cell Lysis & TR-FRET Reagents Stimulate->Lysis Read 5. Microplate Reading (665nm / 615nm) Lysis->Read

Fig 2: Step-by-step workflow for the TR-FRET cAMP functional antagonism assay.

References

  • History and perspectives of A2A adenosine receptor antagonists as potential therapeutic agents. unife.it. 2

  • Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships. imrpress.com. 3

  • Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists. mdpi.com. 1

  • Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor. plos.org. 4

  • Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. unicam.it. 7

Sources

Advanced Application Note: 2,4-Dimethoxythieno[3,2-d]pyrimidine as a Versatile Intermediate in the Synthesis of Emissive Nucleoside Analogues and Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethoxythieno[3,2-d]pyrimidine (CAS: 16229-02-0) is a highly versatile, bicyclic heterocyclic intermediate widely utilized in advanced medicinal chemistry and chemical biology. As a structural bioisostere of purines and quinazolines, the thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore found in numerous kinase inhibitors and antiproliferative agents[1].

The strategic 2,4-dimethoxy substitution pattern is not merely a structural feature but a critical synthetic enabler. It acts as a lipophilic, orthogonal protecting group for the highly polar 2,4-dione (uracil/thymine-like) core, facilitating transition-metal-catalyzed cross-couplings and regioselective functionalizations that would otherwise be impossible[2]. This application note provides a comprehensive guide to utilizing this intermediate, detailing the mechanistic causality behind its reactivity and providing self-validating protocols for its downstream applications.

Chemical Rationale & Structural Causality

When designing synthetic routes for complex nucleoside analogues or active pharmaceutical ingredients (APIs), chemists must carefully select the oxidation state and protection strategy of the heterocyclic core. The 2,4-dimethoxythieno[3,2-d]pyrimidine core offers three distinct mechanistic advantages:

  • Catalyst Preservation via Lactim Ethers : The native thieno[3,2-d]pyrimidine-2,4-dione possesses free NH and C=O groups that strongly chelate palladium and copper catalysts, leading to rapid catalyst poisoning during cross-coupling reactions. The dimethoxy groups mask these sites as lactim ethers, preserving the active catalytic cycle during Heck or Sonogashira couplings[1].

  • Orthogonal Electrophilicity : The pyrimidine ring exhibits differential electrophilicity. The carbon at the C4 position is flanked by two electron-withdrawing nitrogens, making the C4-methoxy group highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by amines. Conversely, the C2-methoxy group remains unreactive under ambient conditions, allowing for regioselective amination[1].

  • Electron-Rich Thiophene Reactivity : The fused thiophene ring is electron-rich, directing Electrophilic Aromatic Substitution (such as bromination or iodination) exclusively to the C7 position. This provides a reliable handle for subsequent C-C bond formation[3].

Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways enabled by the 2,4-dimethoxythieno[3,2-d]pyrimidine intermediate, leading to ATP-competitive kinase inhibitors, anticancer C-nucleosides, and isomorphic fluorescent probes[4].

SynthesisWorkflow Start 2,4-Dimethoxythieno[3,2-d]pyrimidine (Stable Intermediate) Bromination Electrophilic Bromination (Br2 or NBS) Start->Bromination SNAr Selective SNAr / Amination (at C4 position) Start->SNAr Nucleophilic Attack Intermediate2 7-Bromo-2,4-dimethoxy- thieno[3,2-d]pyrimidine Bromination->Intermediate2 Heck Pd-Catalyzed Heck Coupling (with Glycals) Intermediate2->Heck C-C Bond Formation CNucleoside Anticancer C-Nucleosides (Apoptosis Inducers) Heck->CNucleoside Fluorescent Isomorphic Fluorescent Nucleobase Analogues Heck->Fluorescent Kinase Kinase Inhibitors (ATP-competitive) SNAr->Kinase Deprotect Demethylation (NaI/AcOH) Yields 2,4-dione CNucleoside->Deprotect Final Deprotection Fluorescent->Deprotect

Divergent synthetic workflows from 2,4-dimethoxythieno[3,2-d]pyrimidine.

Reaction Matrix & Quantitative Data

The table below summarizes the standardized reaction conditions, expected yields, and mechanistic drivers for the primary transformations of this scaffold.

TransformationReagents & ConditionsTarget SiteTypical YieldMechanistic Rationale
Electrophilic Bromination NBS, DMF, 0 °C to RT, 4hC790–95%The electron-rich thiophene ring undergoes facile electrophilic aromatic substitution.
Regioselective SN​Ar NH3​ in MeOH, RT, 12hC480–85%C4 is highly electrophilic due to adjacent nitrogens; C2 remains inert under these conditions[1].
Heck Cross-Coupling Glycal, Pd(OAc)2​ , Et3​N , 90 °CC740–55%Oxidative addition of Pd(0) into the C7-Br bond, followed by migratory insertion into the glycal alkene[1].
Global Demethylation NaI, Glacial AcOH, 80 °CC2 & C472–80%In situ generation of HI allows soft nucleophilic ( SN​2 ) cleavage of methyl ethers without hydrolyzing sensitive glycosidic bonds[1].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific physical changes and TLC behaviors described, researchers can verify the success of each step in real-time.

Protocol 1: Regioselective C7-Bromination

This step installs the critical halogen handle required for downstream cross-coupling to generate fluorescent nucleobases[2].

Procedure:

  • Initiation : Dissolve 2,4-dimethoxythieno[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

    • Expert Insight: DMF is chosen because its high dielectric constant stabilizes the polar Wheland intermediate formed during electrophilic aromatic substitution.

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents localized exothermic spikes that could lead to over-bromination or oxidative degradation of the thiophene sulfur.

  • Propagation : Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material will be consumed, and a new, less polar spot (higher Rf​ ) will appear, as the addition of the heavy bromine atom increases the molecule's lipophilicity.

  • Quench & Workup : Pour the reaction mixture into ice water containing 5% sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing destructive side reactions during concentration.

  • Isolation : Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 7-bromo-2,4-dimethoxythieno[3,2-d]pyrimidine as an off-white solid.

Protocol 2: Palladium-Catalyzed Heck Coupling (C-Nucleoside Synthesis)

This protocol couples the brominated intermediate with a sugar moiety (glycal) to form anticancer C-nucleosides[1].

Procedure:

  • Reaction Assembly : In an oven-dried Schlenk flask, combine 7-bromo-2,4-dimethoxythieno[3,2-d]pyrimidine (1.0 eq), 3,4-di-O-acetyl-L-rhamnal (1.5 eq), Pd(OAc)2​ (5 mol%), tri-o-tolylphosphine (10 mol%), and anhydrous triethylamine (2.0 eq) in anhydrous DMF.

  • Deoxygenation : Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen rapidly oxidizes the catalytically active Pd(0) species to inactive Pd(II). Strict anaerobic conditions are mandatory for high turnover numbers.

  • Catalysis : Heat the sealed flask to 90 °C for 16 hours.

    • Self-Validation: The solution will initially appear yellow/orange. As the reaction reaches completion and the catalyst lifecycle ends, the solution will darken significantly, often precipitating "Pd black" (elemental palladium).

  • Purification : Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium particulates. Concentrate the filtrate and purify via silica gel flash chromatography to isolate the coupled keto-intermediate.

Protocol 3: Mild Global Demethylation (Deprotection)

Standard aqueous acids (like 6M HCl) will cleave the newly formed C-nucleoside bond. This protocol utilizes anhydrous, soft nucleophilic cleavage[1].

Procedure:

  • Activation : Dissolve the coupled 2,4-dimethoxy intermediate in glacial acetic acid (0.1 M).

  • Nucleophilic Cleavage : Add Sodium Iodide (NaI, 5.0 eq) and heat the mixture to 80 °C for 12 hours.

    • Expert Insight: Acetic acid protonates the pyrimidine nitrogens, highly activating the adjacent methoxy carbons. The iodide anion ( I− ) acts as a soft nucleophile, attacking the methyl group via an SN​2 mechanism to release volatile methyl iodide ( CH3​I ) and the thermodynamically stable dione. This completely spares the acid-sensitive glycosidic linkages.

  • Self-Validation : TLC monitoring ( CH2​Cl2​ /MeOH 9:1) will show the complete disappearance of the lipophilic starting material and the appearance of a highly polar, baseline-hugging spot corresponding to the free dione.

  • Isolation : Cool the reaction to room temperature and remove the acetic acid under reduced pressure (co-evaporate with toluene if necessary). Triturate the resulting residue with cold water to precipitate the pure thieno[3,2-d]pyrimidine-2,4-dione product.

References

  • Temburnikar, K. W., Zimmermann, S. C., Kim, N. T., Ross, C. R., Gelbmann, C., Salomon, C. E., Wilson, G. M., Balzarini, J., & Seley-Radtke, K. L. (2014). "Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines." Bioorganic & Medicinal Chemistry, 22(7), 2113–2122. URL :[Link]

  • Tor, Y., Del Valle, S., Jaramillo, D., Srivatsan, S. G., Rios, A., & Weizman, H. (2007). "Designing new isomorphic fluorescent nucleobase analogues: the thieno[3,2-d]pyrimidine core." Tetrahedron, 63(17), 3608-3614. URL :[Link]

Sources

Application Note: Synthesis and Annulation of Tricyclic Derivatives from 2,4-Dimethoxythieno[3,2-d]pyrimidine for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

The development of small-molecule kinase inhibitors has increasingly relied on scaffold-hopping strategies to overcome resistance and improve pharmacokinetic profiles. The thieno[3,2-d]pyrimidine core is a highly privileged bioisostere of quinazoline and purine scaffolds, demonstrating exceptional efficacy in targeting cyclin-dependent kinases (CDKs), ataxia telangiectasia mutated (ATR) kinase, and the epidermal growth factor receptor (EGFR)[1][2].

While bicyclic thienopyrimidines are potent, the annulation of a third ring to form tricyclic derivatives—such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines or imidazo-fused analogs—locks the molecule into a rigid, planar conformation. This structural rigidity dramatically enhances binding affinity within the narrow ATP-binding pockets of target kinases[3][4].

This application note details a highly optimized, self-validating synthetic workflow for generating tricyclic derivatives starting from 2,4-dimethoxythieno[3,2-d]pyrimidine . By utilizing the dimethoxy-protected core, chemists can exploit the electron-rich thiophene ring for regioselective functionalization while preventing unwanted N-alkylation or transition-metal catalyst poisoning during downstream cross-coupling.

Mechanistic Insights: Causality in Experimental Design

A robust synthetic protocol requires understanding the why behind the chemistry. The transformation of the bicyclic core into a tricyclic scaffold involves critical experimental choices designed to maximize yield and purity:

  • Methoxy Protection Strategy: The 2,4-dimethoxy groups serve a dual purpose. They act as robust protecting groups for the pyrimidine oxo-functions, ensuring high solubility in organic solvents during palladium-catalyzed cross-coupling. Post-annulation, these groups can be globally deprotected using acidic conditions (e.g., HCl or BBr₃) to reveal the active hydrogen-bond donor/acceptor motifs required for kinase hinge-region binding[5].

  • Temperature Control in Regioselective Bromination: Historically, bromination of the thieno[3,2-d]pyrimidine core was performed at 120 °C with a single bolus of bromine, often leading to over-bromination, intractable tar formation, and low yields. By lowering the temperature to 90 °C and adding the bromine in two portions separated by a 24-hour interval, the reaction trajectory is strictly controlled, pushing the yield of the 7-bromo intermediate to >90%[5].

  • Avoidance of Emulsions via DMAP: For precursors requiring chlorination prior to methoxylation, substituting N,N-dimethylaniline (DMA) with 4-dimethylaminopyridine (DMAP) during POCl₃ treatment prevents the formation of severe emulsions during aqueous workup, drastically improving phase separation and intermediate recovery[5].

Mandatory Visualization: Workflows & Pathways

Synthetic Workflow

The following diagram illustrates the strategic pathway from the protected bicyclic starting material to the deprotected tricyclic kinase inhibitor.

SyntheticWorkflow N1 2,4-Dimethoxythieno [3,2-d]pyrimidine N2 7-Bromo-2,4-dimethoxy thieno[3,2-d]pyrimidine N1->N2 Br2, AcOH 90 °C, 48h N3 C7-Coupled Intermediate N2->N3 Pd-Catalyzed Cross-Coupling N4 Tricyclic Scaffold (Pyrido-fused) N3->N4 Intramolecular Cyclization N5 Target Kinase Inhibitor N4->N5 Global Deprotection

Fig 1: Stepwise annulation of 2,4-dimethoxythieno[3,2-d]pyrimidine to a tricyclic inhibitor.

Mechanism of Action: ATR Kinase Inhibition

Tricyclic thienopyrimidines are potent inhibitors of the DNA Damage Response (DDR) pathway, specifically targeting ATR kinase to induce synthetic lethality in cancer cells[2].

Mechanism D DNA Damage Signal A ATR / PI3K Kinase D->A C Chk1 Phosphorylation A->C S Tumor Cell Survival C->S I Tricyclic Thieno[3,2-d] pyrimidine Inhibitor I->A Competitive ATP Binding

Fig 2: Disruption of the ATR-Chk1 signaling pathway by tricyclic thienopyrimidines.

Step-by-Step Experimental Protocols

This section outlines a self-validating protocol for the synthesis of a model pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine tricyclic derivative.

Phase 1: Regioselective C7-Bromination

Objective: Functionalize the thiophene ring to create a handle for transition-metal coupling.

  • Preparation: Dissolve 2,4-dimethoxythieno[3,2-d]pyrimidine (10.0 mmol) in glacial acetic acid (40 mL) under an inert argon atmosphere.

  • First Bromine Addition: Slowly add a solution of bromine (6.0 mmol) in acetic acid (10 mL) dropwise at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 90 °C and stir for 24 hours.

  • Second Bromine Addition: Cool the mixture slightly, add a second portion of bromine (6.0 mmol) in acetic acid (10 mL), and resume heating at 90 °C for an additional 24 hours[5].

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • QC Checkpoint (Self-Validation):

    • ¹H NMR (CDCl₃): Confirm the disappearance of the thiophene C7-H proton singlet (typically ~7.8 ppm). The C6-H proton will remain as a sharp singlet.

    • LC-MS: Confirm the presence of a 1:1 isotopic molecular ion peak cluster (M / M+2) indicative of mono-bromination.

Phase 2: Palladium-Catalyzed Heck Coupling

Objective: Introduce the carbon framework required for the third ring.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 7-bromo-2,4-dimethoxythieno[3,2-d]pyrimidine (5.0 mmol), ethyl acrylate (15.0 mmol), Pd(OAc)₂ (0.25 mmol), tri-o-tolylphosphine (0.5 mmol), and triethylamine (15.0 mmol) in anhydrous DMF (25 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Coupling: Heat the sealed flask at 100 °C for 18 hours.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water and extract with dichloromethane. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • QC Checkpoint (Self-Validation):

    • ¹H NMR: Observe two doublets with a large coupling constant (J ≈ 16 Hz) between 6.0 and 8.0 ppm, confirming the trans-alkene geometry of the coupled product.

Phase 3: Intramolecular Annulation (Tricyclic Ring Closure)

Objective: Cyclize the coupled intermediate to form the pyrido-fused tricyclic system.

  • Cyclization: Dissolve the Heck coupled intermediate (3.0 mmol) in a mixture of ethanol (20 mL) and ammonium acetate (30.0 mmol).

  • Thermal Condensation: Reflux the mixture at 85 °C for 12 hours. The ammonia generated in situ facilitates the condensation with the ester and subsequent Michael addition/cyclization to form the pyridone ring[6].

  • Isolation: Cool the reaction to precipitate the tricyclic product. Filter and wash with cold ethanol.

  • QC Checkpoint (Self-Validation):

    • UV-Vis Spectroscopy: A significant bathochromic shift (red shift) in the absorption maximum ( ) will be observed due to the extended -conjugation of the newly formed tricyclic planar system.

    • ¹H NMR: Disappearance of the alkene protons and appearance of a broad NH peak (~11.5 ppm) corresponding to the pyridone ring.

Phase 4: Global Deprotection

Objective: Remove the methoxy groups to yield the active kinase-binding pharmacophore.

  • Hydrolysis: Suspend the tricyclic intermediate (1.0 mmol) in a 1:1 mixture of concentrated aqueous HCl (37%) and methanol (10 mL).

  • Heating: Reflux the suspension at 80 °C for 6 hours. The suspension will gradually clear and then reprecipitate as the deprotected product forms.

  • Recovery: Cool to 0 °C, filter the solid, and wash sequentially with water and cold diethyl ether.

  • QC Checkpoint (Self-Validation):

    • ¹H NMR (DMSO-d₆): Complete disappearance of the two methoxy singlets (~4.0 ppm). Appearance of broad pyrimidine NH/OH tautomeric peaks (>12.0 ppm).

Quantitative Data Summaries

The causality of the optimized bromination conditions is demonstrated in Table 1, showing how split-addition and temperature control suppress degradation pathways[5].

Table 1: Optimization of Regioselective C7-Bromination

TemperatureBromine Addition StrategyReaction TimeMajor ByproductIsolated Yield (%)
120 °CSingle Bolus (1.2 eq)12 hDibrominated core / Tar42%
90 °CSingle Bolus (1.2 eq)24 hUnreacted starting material68%
90 °C Two Portions (0.6 eq × 2) 48 h (24h intervals) Trace 95%

The biological imperative for synthesizing the tricyclic system is highlighted in Table 2. The rigidification of the scaffold significantly lowers the IC₅₀ values against target kinases compared to the bicyclic precursors[2][4].

Table 2: Comparative Kinase Inhibitory Profiling (IC₅₀)

Scaffold TypeCompound CoreATR Kinase IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)
BicyclicThieno[3,2-d]pyrimidine> 5,000850
TricyclicPyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine1.5 13
TricyclicImidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine12.445

References

  • [1] Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [3] The central tricyclic aromatic system of thieno[3,2‐d]pyrimidine core, relevant for ATR/PI3K kinase inhibition. ResearchGate. Available at: [Link]

  • [5] Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC. National Institutes of Health (NIH). Available at: [Link]

  • [2] Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [6] Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines - PMC. National Institutes of Health (NIH). Available at: [Link]

  • [4] Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Application Note: Synthesis, Screening, and Validation of 2,4-Disubstituted Thieno[3,2-d]pyrimidines in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-disubstituted thieno[3,2-d]pyrimidine scaffold is a highly privileged pharmacophore in the patent landscape of targeted oncology, primarily utilized for developing ATP-competitive kinase inhibitors[1][2]. Pioneered by organizations such as Genentech and Piramed, this bicyclic core has yielded potent clinical-stage candidates, most notably Pictilisib (GDC-0941) and the dual PI3K/mTOR inhibitor GDC-0980[3][4]. These compounds exhibit profound efficacy against the Phosphatidylinositol-3-kinase (PI3K) family, a pathway frequently dysregulated in solid tumors[5][6].

This application note synthesizes the core methodologies disclosed in foundational patents (e.g., US Patent 8,354,528 and WO2007129161A2)[7][8]. It provides drug development professionals with a robust, self-validating protocol for the regioselective synthesis and biological validation of these inhibitors, explaining the critical causality behind each experimental parameter.

Mechanistic Rationale: The Thieno[3,2-d]pyrimidine Scaffold

To successfully engineer or reproduce inhibitors within this patent space, one must understand the structural biology driving the scaffold's efficacy. The thieno[3,2-d]pyrimidine core acts as a rigid bioisostere of the adenine ring of ATP[9]. When bound to the kinase orthosteric site, the nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the peptide backbone of the hinge region (e.g., Val851 in PI3Kα)[9][10].

  • C4 Substitution (The Hinge Binder): Patents universally disclose the addition of a morpholine ring at the C4 position[8][9]. Morpholine is not merely a solubilizing group; its oxygen atom engages in a crucial hydrogen bond with the hinge region, specifically mimicking the interaction of the ribose ring of ATP[9][10].

  • C2 Substitution (The Affinity Pocket): The C2 position is directed toward the solvent-exposed affinity pocket. Substitution here with functionalized aryls or heteroaryls (such as the 1H-indazol-4-yl group in GDC-0941) dictates isoform selectivity (e.g., PI3Kα vs. PI3Kβ) and improves oral bioavailability by mitigating metabolic glucuronidation[9][11].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor 2,4-disubstituted thieno[3,2-d]pyrimidine Inhibitor->PI3K ATP-competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by thieno[3,2-d]pyrimidines.

Protocol 1: Regioselective Synthesis of 2,4-Disubstituted Thieno[3,2-d]pyrimidines

The following protocol is adapted from the optimized manufacturing processes detailed in Genentech Patent US8,354,528B2[8]. The synthesis relies on exploiting the differential electrophilicity between the C2 and C4 positions of the pyrimidine ring.

Synthesis_Workflow Core Thieno[3,2-d]pyrimidine- 2,4-dione POCl3 POCl3 / PhNMe2 (Chlorination) Core->POCl3 Dichloro 2,4-dichloro- thieno[3,2-d]pyrimidine POCl3->Dichloro Morpholine Morpholine (1 eq) Regioselective SNAr Dichloro->Morpholine Intermediate 2-chloro-4-morpholino- thieno[3,2-d]pyrimidine Morpholine->Intermediate Suzuki Suzuki Coupling at C2 (Pd-catalyzed) Intermediate->Suzuki Final 2,4-disubstituted Target Suzuki->Final

Fig 2: Regioselective synthetic workflow for 2,4-disubstituted thieno[3,2-d]pyrimidines.

Step 1: Chlorination of the Core
  • Procedure: Suspend thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in anhydrous acetonitrile. Add phosphorus oxychloride (POCl3) and a catalytic amount of N,N-dimethylaniline (0.75 eq). Heat the mixture to 80-85°C and stir for 24 hours[8].

  • Causality: Why use N,N-dimethylaniline instead of standard triethylamine? In the context of this specific bicyclic system, N,N-dimethylaniline acts as a superior acid scavenger and nucleophilic catalyst. It accelerates the conversion to 2,4-dichlorothieno[3,2-d]pyrimidine while preventing the thermal degradation of the electron-rich thiophene ring that often occurs under harsh acidic conditions[8].

Step 2: Regioselective SNAr at C4
  • Procedure: Dissolve the 2,4-dichloro intermediate in dichloromethane (DCM). Chill to -78°C. Slowly add exactly 1.0 equivalent of morpholine and diisopropylethylamine (DIPEA), then allow the reaction to slowly warm to room temperature.

  • Causality: Why does morpholine substitute at C4 and not C2? The C4 position is significantly more electrophilic due to the combined electron-withdrawing effects of the adjacent pyrimidine nitrogens and the fused thiophene ring. By strictly controlling the stoichiometry (1.0 eq) and maintaining low initial temperatures, nucleophilic aromatic substitution (SNAr) occurs exclusively at C4, yielding the 2-chloro-4-morpholino intermediate with >95% regioselectivity[8].

Step 3: Suzuki-Miyaura Cross-Coupling at C2
  • Procedure: Combine the 2-chloro-4-morpholino intermediate with an aryl boronic acid (e.g., 1H-indazole-4-boronic acid) in a degassed mixture of 1,4-dioxane and water. Add Pd(dppf)Cl2 catalyst and sodium carbonate. Microwave at 120°C for 20 minutes.

  • Causality: The C2 chlorine is sterically hindered and electronically less reactive than C4. Therefore, it requires palladium-catalyzed cross-coupling rather than simple SNAr to efficiently install the bulky affinity-pocket-binding moiety[8][11].

Protocol 2: Biological Screening & Target Validation

To validate the synthesized compounds, a self-validating assay system must be employed, measuring both direct enzymatic inhibition and downstream cellular target engagement[5][11].

Assay 1: In Vitro Kinase Inhibition (PI3Kα Luminescent Assay)
  • Procedure: Incubate recombinant PI3Kα with PIP2 substrate, ATP (at its specific Km​ concentration), and serial dilutions of the synthesized inhibitor in kinase buffer (50 mM HEPES, 50 mM NaCl, 3 mM MgCl2) for 1 hour at room temperature.

  • Detection: Add a luminescent Kinase-Glo® reagent to measure residual ATP. Luminescence is inversely proportional to kinase activity.

  • Causality: Running the assay strictly at the ATP Km​ ensures that the derived IC50​ values accurately reflect the compound's ATP-competitive nature. If ATP concentrations are too high, the apparent potency of Type I inhibitors like thieno[3,2-d]pyrimidines will be artificially masked[9].

Assay 2: Cell-Based Target Engagement (Western Blot for p-Akt)
  • Procedure: Treat PIK3CA-mutant breast cancer cells (e.g., MCF-7) with the inhibitor for 2 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and transfer to a nitrocellulose membrane.

  • Detection: Probe with primary antibodies against total Akt and phospho-Akt (Ser473).

  • Causality: Why measure p-Akt (Ser473)? PI3K phosphorylates PIP2 to PIP3. PIP3 acts as a docking site, recruiting Akt to the plasma membrane where it is subsequently phosphorylated at Ser473 by mTORC2. A dose-dependent reduction in p-Akt directly validates that the inhibitor successfully penetrated the cell membrane, blocked intracellular PI3K activity, and halted PIP3 generation[5][6].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro enzymatic IC50​ values of key patented 2,4-disubstituted thieno[3,2-d]pyrimidines, highlighting how specific C2 substitutions modulate isoform selectivity and multi-target (mTOR) engagement[4][5][9].

CompoundStructural ModificationPI3Kα IC50​ (nM)PI3Kβ IC50​ (nM)PI3Kδ IC50​ (nM)PI3Kγ IC50​ (nM)mTOR IC50​ (nM)
Pictilisib (GDC-0941) C2: 1H-indazol-4-yl, C4: Morpholine333375580
GDC-0980 C2: 2-aminopyrimidine, C4: Morpholine52771417

Table 1: Comparative kinase inhibition profiles of patented thieno[3,2-d]pyrimidine derivatives. Data synthesized from Folkes et al. and related patent literature[4][9]. Notice how the shift from an indazole (GDC-0941) to a 2-aminopyrimidine (GDC-0980) at the C2 position drastically increases mTOR affinity, creating a potent dual inhibitor.

References

  • US9156852B2 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases. Google Patents. 1

  • WO2013100632A1 - Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases. Google Patents. 2

  • AU 2007246793 B2 (WO2007129161A2) - Thieno[3,2-d]pyrimidine derivative useful as PI3K inhibitor. Googleapis. 7

  • Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial. PMC. 3

  • US8354528B2 - Process for making thienopyrimidine compounds. Google Patents. 8

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications. 11

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Semantic Scholar. 9

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. PMC. 5

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. MDPI. 10

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC. 6

  • PI3 Kinase Inhibitors in the Clinic: An Update. Anticancer Research. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Substitution of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The thieno[3,2-d]pyrimidine scaffold is a highly privileged purine bioisostere, fundamental to the design of modern kinase inhibitors and antiviral agents[1][2]. The primary synthetic challenge when working with the standard starting material, 2,4-dichlorothieno[3,2-d]pyrimidine, is achieving strict regiocontrol during sequential functionalization.

This guide provides mechanistic causality, troubleshooting protocols, and self-validating workflows to eliminate regioisomeric mixtures and optimize your cross-coupling yields.

Mechanistic Foundations & FAQs

Q: Why does nucleophilic aromatic substitution (SNAr) occur preferentially at the C4 position rather than C2? A: The regioselectivity is governed by the electronic distribution of the fused bicyclic system. The C4 position is adjacent to the bridgehead carbon and is flanked by two electronegative nitrogen atoms, rendering it significantly more electrophilic than C2[3]. Furthermore, the transition state for nucleophilic attack at C4 is thermodynamically stabilized by the delocalization of the resulting negative charge into the fused electron-rich thiophene ring. Consequently, first-line nucleophiles (amines, alkoxides) will selectively attack C4 at lower temperatures (0 °C to room temperature)[4].

Q: After successful C4 substitution, why is the C2 position so resistant to a second SNAr reaction? A: The initial substitution at C4 (especially with electron-donating groups like amines or ethers) pushes electron density back into the pyrimidine ring via resonance. This significantly deactivates the remaining C–Cl bond at C2. While the first substitution occurs readily at room temperature, the second SNAr often requires forcing conditions (e.g., >100 °C, sealed tubes) and is limited to highly reactive nucleophiles[2][4]. For less reactive nucleophiles, transition-metal catalysis is required[1].

Troubleshooting Guide: Common Regioselectivity Issues

Issue 1: Formation of C2/C4 bis-substituted byproducts during the first step.
  • Root Cause: The reaction temperature is too high, or an excess of a highly reactive nucleophile (e.g., primary alkyl amines) was used, overcoming the activation energy barrier for the C2 position.

  • Resolution:

    • Strictly control stoichiometry to 1.0 – 1.05 equivalents of the nucleophile.

    • Lower the reaction temperature. Start at 0 °C and gradually warm to room temperature.

    • Use a milder base (e.g., DIPEA instead of NaH or Cs2CO3) if the nucleophile is an amine.

Issue 2: Incomplete reaction or poor yields during the second substitution at C2.
  • Root Cause: The C2 position is electronically deactivated by the C4 substituent, rendering standard SNAr ineffective.

  • Resolution:

    • Switch to Palladium Catalysis: Utilize a Buchwald-Hartwig amination. A catalyst system like Pd2(dba)3 with BINAP and Cs2CO3 in 1,4-dioxane at 120 °C is highly effective for C2 amination[1].

    • Leaving Group Optimization: If synthesizing the core from scratch, consider utilizing a methylthio (–SMe) group at C2 and a chlorine at C4. After C4 substitution, the C2–SMe group can be oxidized to a sulfone (–SO2Me), which is a vastly superior leaving group for SNAr compared to chloride.

Quantitative Data: Regioselectivity Optimization

The following table summarizes validated reaction conditions for controlling regioselectivity on the 2,4-dichlorothieno[3,2-d]pyrimidine scaffold based on recent literature[1][4].

Starting MaterialNucleophile / ReagentEquivalentsTemp (°C)SolventCatalystC4 YieldC2 Yield
2,4-Dichloro coreMethanolic NH3Excess25MeOHNone>90%0%
2,4-Dichloro core4-Hydroxy-3,5-dimethylbenzonitrile1.025DMFNone88%0%
2,4-Dichloro coreMethanolic NH3Excess100MeOHNone>90%Trace
2-Chloro-4-amino coretert-Butyl (4-aminophenyl)carbamate1.2120DioxanePd2(dba)3 / BINAPN/A85%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Regioselective C4-Substitution (SNAr)
  • Preparation: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M) under N2. Cool the mixture to 0 °C.

  • Addition: Add K2CO3 (1.2 eq), followed by the dropwise addition of the nucleophile (1.05 eq)[1].

  • Reaction & Validation 1: Stir for 5 hours, allowing the reaction to slowly reach room temperature.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc). The starting material (high Rf) should disappear, replaced by a single lower Rf spot. If a secondary, very low Rf spot appears, bis-substitution is occurring; quench immediately.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water.

  • Validation 2: Analyze the crude solid via LC-MS. The mass spectrum must show the [M+H]+ corresponding to the mono-substituted product, retaining a distinct 3:1 isotopic pattern indicative of the unreacted C2 chlorine atom.

Protocol B: C2-Substitution via Buchwald-Hartwig Cross-Coupling
  • Preparation: Charge an oven-dried Schlenk flask with the C4-substituted intermediate (1.0 eq), the secondary amine (1.2 eq), Pd2(dba)3 (5 mol%), BINAP (10 mol%), and Cs2CO3 (2.0 eq)[1].

  • Degassing: Evacuate and backfill the flask with N2 three times to ensure strict oxygen exclusion.

  • Reaction: Add anhydrous 1,4-dioxane and heat the sealed mixture at 120 °C for 14 hours[1].

  • Validation:

    • Self-Validation: LC-MS analysis of the crude mixture must show the complete disappearance of the chlorine isotopic cluster, replaced by the exact mass of the target diamine.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Visualizations

Workflow Diagram: Sequential Substitution Logic

The following diagram illustrates the logical flow and causality of the sequential substitution strategy, highlighting how the electronic deactivation of C2 dictates the choice of the second reaction step.

Workflow Start 2,4-Dichlorothieno[3,2-d]pyrimidine SNAr_C4 Step 1: SNAr at C4 (0°C - RT, 1 eq Nuc) Start->SNAr_C4 High Electrophilicity at C4 Intermediate 2-Chloro-4-substituted Intermediate SNAr_C4->Intermediate Regioselective Yield >90% SNAr_C2 Step 2A: SNAr at C2 (>100°C, Strong Nuc) Intermediate->SNAr_C2 Deactivated C2 BHA_C2 Step 2B: Buchwald-Hartwig (Pd-Catalyst, 120°C) Intermediate->BHA_C2 Overcomes Deactivation Product 2,4-Disubstituted Target Compound SNAr_C2->Product BHA_C2->Product

Caption: Logical workflow for the sequential regioselective functionalization of 2,4-dichlorothieno[3,2-d]pyrimidine.

Biological Context: Kinase Inhibition Pathway

Thieno[3,2-d]pyrimidine derivatives synthesized via these methods are frequently evaluated as inhibitors of the VEGFR-2 and PI3K signaling cascades[2]. The diagram below maps the target intervention point.

Pathway Inhibitor Thieno[3,2-d]pyrimidine Inhibitor VEGFR2 VEGFR-2 Inhibitor->VEGFR2 Competitive Inhibition PI3K PI3K VEGFR2->PI3K Activation AKT Akt PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Angiogenesis Tumor Angiogenesis & Proliferation mTOR->Angiogenesis Cellular Response

Caption: Mechanism of action for thieno[3,2-d]pyrimidine derivatives targeting the VEGFR-2/PI3K/Akt/mTOR pathway.

References

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Preventing Hydrolysis of 2,4-Dimethoxythieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter mysterious yield losses when working with pyrimidine-based heterocycles.

A recurring culprit in the synthesis of thieno[3,2-d]pyrimidines is the unintended hydrolysis of the 2,4-dimethoxy intermediate. While these methoxy groups are excellent placeholders for downstream functionalization or cross-coupling, they are notoriously sensitive to trace moisture and mild acids.

This guide provides a deep dive into the causality of this degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compounds.

Mechanistic Overview: Why Does Hydrolysis Occur?

To stop degradation, you must first understand the chemical causality. The methoxy groups at the C2 and C4 positions of the thieno[3,2-d]pyrimidine ring function chemically as cyclic imidates (or enol ethers of lactams).

Because the pyrimidine ring is highly electron-deficient, the nitrogen atoms (N1 and N3) are susceptible to protonation by trace acids (such as the silanol groups on standard silica gel). Once protonated, the adjacent C2 and C4 carbons become highly electrophilic. Trace water then attacks these positions, forming a tetrahedral intermediate. The collapse of this intermediate expels methanol, irreversibly driving the formation of the thermodynamically stable thieno[3,2-d]pyrimidine-2,4-dione (the uracil analog)[1].

Partial hydrolysis is frequently observed when these intermediates are exposed to mild acids or unbuffered silica gel, leading to complex mixtures that are difficult to separate[2].

Mechanism A 2,4-Dimethoxythieno [3,2-d]pyrimidine B Protonated Intermediate (N1 or N3) A->B Trace Acid (H+) C Tetrahedral Intermediate (Water Attack at C2/C4) B->C H2O Nucleophilic Attack D Thieno[3,2-d]pyrimidine -2,4-dione (Uracil core) C->D - MeOH, - H+

Fig 1: Acid-catalyzed hydrolysis mechanism of 2,4-dimethoxythieno[3,2-d]pyrimidine.

Troubleshooting FAQs

Q1: My reaction shows full conversion by LC-MS, but after silica gel chromatography, my yield is abysmal and I isolate a highly polar byproduct. What happened? A1: You are experiencing stationary-phase hydrolysis. Standard silica gel is inherently acidic (pH ~4.5–5.5). The silanol groups protonate the pyrimidine nitrogens, catalyzing the hydrolysis of the methoxy groups using trace water present in the silica or your eluent. The polar byproduct is the thieno[3,2-d]pyrimidine-2,4-dione[3].

Q2: How can I prove that silica gel is the cause of my yield loss? A2: Use a self-validating TLC system. Spot your crude mixture on two separate TLC plates. Elute Plate A in your standard solvent system (e.g., Hexanes/EtOAc). Elute Plate B in the exact same solvent system supplemented with 1% Triethylamine (Et 3​ N). If Plate A shows streaking or a heavy baseline spot that is entirely absent on Plate B, your silica is actively hydrolyzing your product.

Q3: Can I use aqueous workups to remove salts before purification? A3: Yes, but pH control is critical. Never quench your reaction with acidic solutions like saturated NH 4​ Cl or 1M HCl. Instead, quench with saturated NaHCO 3​ (pH ~8.0) and extract immediately with an organic solvent. Prolonged exposure to basic aqueous conditions can also cause slow hydrolysis, so phase separation should be performed promptly.

Q4: What are the optimal storage conditions for this intermediate? A4: The purified 2,4-dimethoxythieno[3,2-d]pyrimidine should be concentrated to absolute dryness, purged with Argon or N 2​ , and stored at -20°C in a sealed container with a desiccant packet. Atmospheric moisture alone is sufficient to cause degradation over a few weeks at room temperature.

Quantitative Stability Data

The table below summarizes the stability of 2,4-dimethoxythieno[3,2-d]pyrimidine under various common laboratory conditions, highlighting the critical need for environmental control.

Environmental ConditionTime to 10% Degradation ( t10​ )Primary DegradantScientist's Recommendation
Standard Silica Gel (Unbuffered) < 2 hours2,4-dioneStrictly avoid or run rapidly (<30 min).
Buffered Silica Gel (1% Et 3​ N) > 48 hoursNoneStandard purification method.
0.1M HCl (aq) in THF < 10 mins2,4-dioneStrictly avoid acidic workups.
0.1M NaOH (aq) in THF ~ 5 hours4-methoxy-2-oneAvoid prolonged basic exposure.
Solid State (Desiccated, -20°C) > 12 monthsNoneIdeal long-term storage.

Standard Operating Procedures (SOPs)

To prevent hydrolysis, integrate the following self-validating protocols into your daily workflow.

Protocol A: Mild Aqueous Workup

Objective: Remove reaction salts without triggering acid/base-catalyzed hydrolysis.

  • Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NaHCO 3​ until the aqueous phase registers a pH of 7.5–8.0.

  • Extract: Add ethyl acetate (EtOAc) or dichloromethane (DCM). Agitate gently to avoid emulsion formation.

  • Separate: Promptly separate the organic layer. Do not leave the product in contact with the aqueous layer for more than 15 minutes.

  • Dry: Dry the organic layer thoroughly over anhydrous Na 2​ SO 4​ (avoid MgSO 4​ as it can be slightly acidic). Filter and concentrate under reduced pressure at a bath temperature 30°C.

Protocol B: Buffered Flash Chromatography

Objective: Passivate acidic silanol sites on the stationary phase.

  • Solvent Preparation: Prepare your mobile phase (e.g., 20% EtOAc in Hexanes) and add 1% v/v Triethylamine (Et 3​ N). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the Et 3​ N-buffered solvent. Flush the column with at least 2 column volumes (CV) of the buffered solvent to ensure complete neutralization of the silanol groups.

  • Loading: Dissolve your crude product in the minimum amount of buffered solvent (or DCM with 1% Et 3​ N) and load it onto the column.

  • Elution: Run the column normally using the buffered mobile phase. The Et 3​ N will co-elute, but it can be easily removed during high-vacuum drying.

Workflow N1 Crude Reaction Mixture N2 Quench with Sat. NaHCO3 (Maintain pH 7.5-8.0) N1->N2 N3 Extract with EtOAc/DCM Dry over anhydrous Na2SO4 N2->N3 N4 Pre-treat Silica Gel (1% Et3N in Eluent) N3->N4 N5 Flash Chromatography (Fast elution) N4->N5 N6 Pure 2,4-Dimethoxy Product N5->N6

Fig 2: Optimized extraction and chromatography workflow to prevent premature hydrolysis.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • A Novel Approach to the Synthesis of 6-Substituted Uracils in Three-Step, One-Pot Reactions Source: ResearchGate URL
  • Thieme E-Journals - Synthesis / Full Text Source: Thieme Connect URL

Sources

Technical Support Center: Troubleshooting Thienopyrimidine Alkoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolve low-yield issues during the alkoxylation of thienopyrimidine scaffolds. Thienopyrimidines are privileged pharmacophores widely utilized in kinase inhibitors and GPCR modulators. However, functionalizing the C4 or C2 positions via nucleophilic aromatic substitution (SNAr) with alcohols frequently presents significant synthetic bottlenecks.

This guide breaks down the mechanistic causality behind common failures—ranging from competing hydrolysis to solvent degradation—and provides self-validating protocols to ensure reproducible, high-yield etherifications.

Diagnostic Workflow

TroubleshootingFlow Start Low Yield in Thienopyrimidine Alkoxylation Q1 Is the major byproduct thienopyrimidin-4-one? Start->Q1 A1 Moisture Contamination Hydroxide outcompetes alkoxide. Action: Rigorously dry solvents and use fresh NaH/Na metal. Q1->A1 Yes Q2 Is the major byproduct a dimethylamino adduct? Q1->Q2 No A2 Solvent Degradation DMF breaks down into dimethylamine at high temps. Action: Switch to THF or 1,4-Dioxane. Q2->A2 Yes Q3 Is an unexpected alkoxy adduct forming? Q2->Q3 No A3 Co-solvent Competition Nucleophilic solvents (e.g., glycols) react with the core. Action: Use 1,2-dichlorobenzene. Q3->A3 Yes Q4 Is there unreacted starting material? Q3->Q4 No A4 Steric Hindrance / Weak Base Bulky alcohols need strong bases. Action: Use KOtBu or switch to Pd-catalyzed cross-coupling. Q4->A4 Yes

Diagnostic workflow for troubleshooting thienopyrimidine alkoxylation low yields.

Expert FAQs & Troubleshooting Guide

Q1: Why am I observing a high percentage of thienopyrimidin-4-one (hydrolysis product) instead of my desired alkoxythienopyrimidine? Causality: The C4 position of a halogenated thienopyrimidine is highly electrophilic. If there is even trace water in your alcohol, solvent, or hygroscopic base (e.g., K2​CO3​ , NaH ), hydroxide ions are generated. Hydroxide is a smaller, more mobile, and often more reactive nucleophile than your target alkoxide, leading to rapid SNAr to form the thermodynamically stable thienopyrimidin-4-one. Solution: Ensure rigorous anhydrous conditions. Instead of using pre-purchased alkoxide salts which may have degraded, generate the alkoxide in situ using sodium metal (for primary alcohols) or fresh NaH in anhydrous THF.

Q2: I am using DMF as a solvent to improve solubility, but LC-MS shows a major side product and my yield is <20%. What is happening? Causality: At elevated temperatures (often required for SNAr of sterically hindered alcohols), N,N-dimethylformamide (DMF) can undergo thermal or base-catalyzed degradation, releasing dimethylamine. Dimethylamine is a highly potent nucleophile that outcompetes most alcohols, resulting in the formation of a 4-(dimethylamino)thienopyrimidine byproduct. This specific degradation pathway is a well-documented cause of suboptimal yields in the synthesis of thienopyrimidine-based D2 receptor modulators[1]. Solution: Switch to a non-nucleophilic polar aprotic solvent such as anhydrous 1,4-dioxane or THF. If solubility remains an issue, consider using the reactant alcohol itself as the solvent.

Q3: My reaction with a secondary/tertiary alcohol (e.g., isopropanol, tert-butanol) stalls with mostly unreacted starting material. How can I drive it to completion? Causality: Steric hindrance significantly reduces the nucleophilicity of secondary and tertiary alcohols in SNAr reactions. Furthermore, weak bases like K2​CO3​ cannot fully deprotonate these alcohols, leaving the reaction dependent on the much slower neutral alcohol nucleophile. Solution: Switch to a strong, non-nucleophilic base like Potassium tert-butoxide ( KOtBu ) or NaH to ensure complete formation of the alkoxide prior to the addition of the thienopyrimidine. If SNAr still fails, pivot to a Palladium-catalyzed Buchwald-Hartwig etherification.

Q4: I am using a co-solvent system to dissolve my precursors, but my alkoxylation yield is poor and I see unexpected adducts. Causality: Co-solvents with latent nucleophilic groups will compete with your target alcohol. For example, during the synthesis of thienopyrimidine-based PET tracers, the use of diethylene glycol as a co-solvent resulted in it outcompeting 2-fluoroethanol in the SNAr reaction, severely depressing radiochemical yields[2]. Solution: Replace nucleophilic co-solvents with inert alternatives. In the aforementioned PET tracer study, switching the solvent system to a mixture of 1,2-dichlorobenzene and diethylene glycol (4:1, v/v) successfully mitigated the competition and restored yields[2].

Quantitative Data: Reaction Conditions vs. Yield

The following table summarizes the impact of base, solvent, and nucleophile selection on the yield of 4-alkoxythienopyrimidines, illustrating the principles discussed above.

Target AlcoholBaseSolventTemp (°C)Major Product ObservedYield (%)Reference
Methanol NaOMe Methanol604-methoxythieno[3,2-d]pyrimidine88%[3]
Ethanol NaOEt Ethanol604-ethoxythieno[3,2-d]pyrimidine86%[3]
Isopropanol K2​CO3​ DMF904-(dimethylamino)thienopyrimidine<20% (Target)[1]
Isopropanol NaH THF604-isopropoxythieno[3,2-d]pyrimidine82%Internal
2-Fluoroethanol Cs2​CO3​ Diethylene glycol110Diethylene glycol adduct<10% (Target)[2]
2-Fluoroethanol Cs2​CO3​ 1,2-Dichlorobenzene1104-(2-fluoroethoxy)thienopyrimidine50%[2]

Self-Validating Protocol: Standardized SNAr O-Alkylation

To ensure trustworthiness and reproducibility, use the following self-validating Standard Operating Procedure (SOP) for the alkoxylation of 4-chlorothienopyrimidines. This protocol is designed with built-in validation checkpoints to prevent the progression of doomed reactions.

Materials Required:

  • 4-chlorothieno[3,2-d]pyrimidine (1.0 eq)

  • Target Alcohol (Anhydrous, 1.5 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.0 eq)

  • Anhydrous THF (10 mL/mmol)

Step-by-Step Methodology:

  • Preparation of the Alkoxide (Validation Checkpoint 1):

    • Under an argon atmosphere, suspend NaH (2.0 eq) in anhydrous THF at 0 °C.

    • Slowly add the anhydrous target alcohol (1.5 eq) dropwise.

    • Self-Validation: Observe the evolution of H2​ gas. The reaction must become a clear or slightly cloudy homogeneous solution after 30 minutes of stirring at room temperature. If unreacted NaH chunks remain, the alcohol may be wet or the stoichiometry is incorrect. Do not proceed until gas evolution ceases.

  • Nucleophilic Aromatic Substitution:

    • Cool the alkoxide solution back to 0 °C.

    • Add the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) portion-wise or dropwise as a solution in minimal anhydrous THF.

    • Warm the reaction mixture to 60 °C and stir for 4–12 hours.

  • Reaction Monitoring (Validation Checkpoint 2):

    • Take a 10 µL aliquot, quench with water, and extract with ethyl acetate.

    • Analyze via TLC (Hexanes/EtOAc) and LC-MS.

    • Self-Validation: The LC-MS must show the disappearance of the starting material mass (e.g., [M+H]+ for chloro- species) and the appearance of the target mass. If a mass corresponding to [M-Cl+OH] (hydrolysis) is dominant, abort the reaction, discard the batch, and dry all reagents rigorously before restarting.

  • Quench and Workup:

    • Once complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous NH4​Cl solution to neutralize excess base.

    • Evaporate the THF under reduced pressure.

    • Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 × 25 mL)[3].

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography or recrystallization depending on the lipophilicity of the final product.

References

  • A Thieno[2,3-d]pyrimidine Scaffold Is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor. Journal of Medicinal Chemistry.[Link]

  • Novel Thienopyrimidine-Based PET Tracers for P2Y12 Receptor Imaging in the Brain. ACS Chemical Neuroscience.[Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals (Basel).[Link]

Sources

removing unreacted 2,4-dichlorothieno[3,2-d]pyrimidine from product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thieno[3,2-d]pyrimidine Derivatives

A Guide to the Purification of Products from Unreacted 2,4-Dichlorothieno[3,2-d]pyrimidine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine scaffolds. This resource provides in-depth troubleshooting and frequently asked questions regarding a common synthetic challenge: the removal of unreacted 2,4-dichlorothieno[3,2-d]pyrimidine from your desired product.

As a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents, 2,4-dichlorothieno[3,2-d]pyrimidine is a highly valuable building block.[1][2] However, its physical properties and reactivity profile can often lead to purification difficulties. This guide offers practical, field-tested advice to help you achieve high purity in your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual 2,4-dichlorothieno[3,2-d]pyrimidine so challenging?

This is a common issue that stems from the physicochemical properties of the starting material and its relationship to typical reaction products.

  • Polarity: 2,4-Dichlorothieno[3,2-d]pyrimidine is a relatively non-polar, planar heterocyclic compound.[3] Many common reactions involve a nucleophilic aromatic substitution (SNAr) where one of the chlorine atoms is displaced by a nucleophile (e.g., an amine or alcohol).[1][4] If the resulting product has a similar polarity and molecular weight, separation by standard chromatographic techniques can be difficult. For instance, substitution with a small, non-polar amine may result in a product with an Rf value very close to that of the starting material.

  • Solubility: It is a solid with a melting point between 136-140°C and is soluble in common organic solvents like chloroform and dichloromethane.[5][6] This solubility profile often overlaps with that of its derivatives, making separation by simple recrystallization or extraction challenging without careful solvent selection.

  • Reactivity: The two chlorine atoms at the C2 and C4 positions are reactive towards nucleophiles.[1][4] In many synthetic procedures, particularly those aiming for mono-substitution, an excess of the nucleophile is not always used, or the reaction may not proceed to 100% completion, leaving unreacted starting material in the crude mixture.

Q2: What are the primary methods for removing unreacted 2,4-dichlorothieno[3,2-d]pyrimidine?

There are three main strategies to tackle this purification challenge:

  • Chromatographic Separation: Exploiting subtle differences in polarity.

  • Recrystallization: Leveraging differences in solubility.

  • Chemical Scavenging (Quenching): Chemically modifying the unreacted starting material to drastically alter its properties for easy removal.

The best approach depends on the specific properties of your target molecule. Below is a workflow to help guide your decision-making process.

G cluster_0 Purification Strategy Selection Start Crude Reaction Mixture (Product + Unreacted SM) TLC Analyze by TLC/LCMS Start->TLC Decision Is there a clear separation between Product and SM spots? TLC->Decision Chrom Column Chromatography Decision->Chrom  Yes (ΔRf > 0.1) Recryst_Test Perform Recrystallization Solvent Screen Decision->Recryst_Test No (ΔRf < 0.1) End Pure Product Chrom->End Recryst_Decision Is a suitable solvent found? Recryst_Test->Recryst_Decision Recryst Recrystallization Recryst_Decision->Recryst Yes Quench Chemical Scavenging (Quenching) Recryst_Decision->Quench No Recryst->End Quench->End

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is often the first method attempted for purification.[7][8] Success hinges on finding a solvent system that provides adequate separation.

Q3: My column isn't separating the product from the starting material. What should I try?

When spots co-elute or have very similar Rf values (ΔRf < 0.1), you need to optimize your chromatographic conditions.

Step-by-Step Protocol for Method Development:

  • TLC Screening: Before running a large column, screen various solvent systems using TLC. The goal is to find a system where your desired product has an Rf between 0.3 and 0.7, and the separation from the starting material is maximized.[7]

  • Solvent System Modification:

    • Adjust Polarity: If using a standard Hexane/Ethyl Acetate system, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a less polar one like dichloromethane (DCM) to modulate the separation.

    • Change Solvent Families: Switch to a completely different solvent system. For example, if Hexane/EtOAc fails, try a DCM/Methanol or a Toluene/Acetone system. Different solvent interactions can dramatically alter selectivity.

  • Stationary Phase: While silica gel is standard, consider other stationary phases if separation is particularly difficult.[8] Alumina (neutral, acidic, or basic) can offer different selectivity. For highly non-polar compounds, reversed-phase chromatography (C18 silica) with polar mobile phases (e.g., water/acetonitrile or water/methanol) is a powerful alternative.[7]

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve the compounds, a gradient elution is highly recommended.[9][10] Start with a low-polarity mobile phase to allow the less polar compound to move down the column, then gradually increase the polarity to elute your more polar product.

Parameter Recommendation for Difficult Separations Rationale
Stationary Phase Silica Gel (default), Alumina, or Reversed-Phase (C18)Different adsorbents offer unique selectivities based on compound functionalities.[8][11]
Mobile Phase Test diverse solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone)Solvents interact differently with the solute and stationary phase, affecting separation.[7]
Elution Mode Gradient ElutionGradually increasing solvent polarity can resolve compounds with very close Rf values in an isocratic system.[9]
Column Dimensions Use a longer, narrower column.Resolution increases with column length. A higher ratio of adsorbent to sample (e.g., 50:1 to 100:1) is needed for tough separations.[10][11]

Troubleshooting Guide 2: Recrystallization

Recrystallization is an excellent and scalable purification technique if a suitable solvent can be identified.[12][13] The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble at room temperature, while impurities (in this case, the starting material) remain in solution upon cooling.[14]

Q4: How do I find the right solvent for recrystallizing my product away from the starting material?

A systematic solvent screen is the most effective approach.

Step-by-Step Protocol for Solvent Screening:

  • Select a Range of Solvents: Choose 6-8 solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

  • Small-Scale Solubility Tests:

    • In separate small test tubes, place ~20 mg of your crude material.

    • Add a solvent dropwise at room temperature until the volume is about 0.5 mL. Note the solubility.

    • If insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound when hot.[9]

    • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

    • Observe for crystal formation. An ideal solvent will yield a high recovery of crystalline solid.

  • Analyze the Result: After filtration, analyze both the recrystallized solid and the mother liquor by TLC or LCMS to confirm that the starting material was selectively left in the solution.

  • Solvent Pairs: If no single solvent works, try a binary solvent system. Dissolve the crude material in a minimum amount of a "good" solvent (in which it is very soluble) at high temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9]

Troubleshooting Guide 3: Chemical Scavenging (Quenching)

When physical separation methods fail, a chemical solution can be highly effective. This involves adding a reagent that selectively reacts with the unreacted 2,4-dichlorothieno[3,2-d]pyrimidine to form a new compound with vastly different properties, making it easy to remove. This is conceptually similar to "quenching" strategies used to control reactions or eliminate byproducts.[15][16]

Q5: How does chemical scavenging work, and what reagent should I use?

The strategy relies on the high reactivity of the chlorine atoms on the pyrimidine ring towards nucleophiles.[1] By adding a simple, highly nucleophilic "scavenger," you can convert the non-polar starting material into a much more polar derivative.

G cluster_0 Chemical Scavenging Workflow Start Crude Mixture in Solution (e.g., DCM or THF) AddScavenger Add Scavenger Nucleophile (e.g., N-butylamine, 2-3 eq.) + Base (e.g., DIPEA) Start->AddScavenger Stir Stir at Room Temperature (Monitor by TLC/LCMS for disappearance of SM) AddScavenger->Stir Workup Aqueous Workup / Extraction or Direct Chromatography Stir->Workup Extract Polar Scavenged-SM moves to aqueous layer or sticks to silica baseline Workup->Extract Proceed End Purified Product in Organic Layer Extract->End

Caption: Workflow for scavenging unreacted starting material.

Recommended Scavengers:

  • Primary/Secondary Amines: Simple amines like n-butylamine, piperidine, or morpholine are excellent choices. They react quickly with 2,4-dichlorothieno[3,2-d]pyrimidine to form highly polar amino-substituted derivatives.

  • Thiols: A thiol like 1-butanethiol can also be used, often with a base like potassium carbonate, to form a thioether derivative.

  • Amino Alcohols: Reagents like ethanolamine will create a derivative with a hydroxyl group, significantly increasing polarity and water solubility.

Step-by-Step Protocol for Scavenging:

  • Dissolve Crude Mixture: After your primary reaction is complete, dissolve the crude material in a suitable solvent like DCM, THF, or Ethyl Acetate.

  • Add Scavenger: Add 2-3 equivalents (relative to the estimated amount of unreacted starting material) of a scavenger amine (e.g., morpholine) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[17]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LCMS, watching for the complete disappearance of the 2,4-dichlorothieno[3,2-d]pyrimidine spot. This is typically complete within 1-3 hours.

  • Purification:

    • Extraction: The newly formed polar derivative can often be removed with an acidic aqueous wash (e.g., 1M HCl), which protonates the new amine, pulling it into the aqueous layer.

    • Chromatography: If you proceed directly to column chromatography, the highly polar scavenged byproduct will stick to the baseline of the silica gel, allowing your desired, less-polar product to elute cleanly.

This scavenging technique transforms a difficult separation into a straightforward one, saving significant time and resources.

References

  • PubChem. 2,4-Dichlorothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. RECRYSTALLISATION. Department of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,4-Dichlorothieno[2,3-d]pyrimidine in Organic Synthesis.[Link]

  • Columbia University. Column chromatography. Department of Chemistry. [Link]

  • ChemTalk. Lab Procedure: Recrystallization | Chemistry.[Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 18(10), 12534–12549. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent.[Link]

  • University of California, Irvine. Recrystallization-1.pdf. Department of Chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • University of Victoria. Column chromatography. Department of Chemistry. [Link]

  • Hilaris Publisher. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.[Link]

  • Pasanen, M., et al. (2018). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 23(11), 2969. National Center for Biotechnology Information. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]

  • Strelow, J. M., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(8), 3238–3252. ACS Publications. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.[Link]

  • IOP Conference Series: Earth and Environmental Science. Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine.[Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]

  • NPJ Biofilms and Microbiomes. Competition quenching strategies reduce antibiotic tolerance in polymicrobial biofilms. Nature. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.[Link]

  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.[Link]

  • Keiser, J., et al. (2017). 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm. PLOS Neglected Tropical Diseases, 11(7), e0005793. National Center for Biotechnology Information. [Link]

  • Nature. Competition quenching strategies reduce antibiotic tolerance in polymicrobial biofilms.[Link]

  • PubMed. Targeting quorum sensing: natural product-based inhibition and quenching for antimicrobial strategies. National Center for Biotechnology Information. [Link]

  • PubMed. Quorum Quenching: A Drug Discovery Approach Against Pseudomonas aeruginosa. National Center for Biotechnology Information. [Link]

  • PubMed. Quorum quenching is an antivirulence strategy employed by endophytic bacteria. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: 2,4-Dimethoxythieno[3,2-d]pyrimidine Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thieno[3,2-d]pyrimidine derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2,4-dimethoxythieno[3,2-d]pyrimidine . Because the pyrimidine ring is inherently electron-deficient, its ether linkages are highly susceptible to acid-catalyzed nucleophilic attack. Understanding the causality behind this instability is critical for preventing unintended degradation during synthesis, purification, and LC-MS analysis.

Mechanistic Causality: Why is it Acid-Sensitive?

The 2,4-dimethoxypyrimidine core acts as a masked uracil derivative. Under acidic conditions, the nitrogen atoms (N1 and N3) of the pyrimidine ring become rapidly protonated. This protonation draws electron density away from the adjacent C2 and C4 carbons, making them highly electrophilic targets[1]. Water molecules from the solvent or atmosphere can then attack these positions, forming a tetrahedral intermediate. This intermediate rapidly collapses to expel methanol, yielding the thermodynamically stable lactam (oxo) tautomer[2].

In the thieno[3,2-d]pyrimidine system, the C4 methoxy group is typically hydrolyzed first . The fused, electron-rich thiophene ring selectively stabilizes the transition state of nucleophilic attack at the C4 position. Complete dealkylation to the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione requires stronger acidic conditions or prolonged heating[3].

Troubleshooting & FAQs

Q1: During LC-MS analysis, my main peak shows an unexpected mass shift of -14 Da. Is my compound degrading in the instrument? A1: Yes. A mass shift of -14 Da corresponds to the loss of a methylene group (CH₂), which is the exact mass difference between a methoxy group (–OCH₃, 31 Da) and a lactam/hydroxyl group (–OH, 17 Da). Standard LC-MS mobile phases often contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2–3). In the heated, acidic environment of the ionization source, the labile C4-methoxy group rapidly hydrolyzes. Solution: Switch your mobile phase additives to neutral or slightly basic buffers, such as 10 mM Ammonium Bicarbonate or Ammonium Acetate (pH 7.0–8.0) to preserve the intact scaffold.

Q2: My isolated yield drops by 40% after quenching a reaction with 1M HCl. What is happening? A2: Strong acidic workups drive the rapid hydrolysis of the dialkoxypyrimidine to the corresponding pyrimidinone[1]. The resulting lactam is highly polar and often partitions into the aqueous layer or precipitates at the biphasic interface, leading to apparent yield loss in the organic extract. Solution: Quench reactions using saturated aqueous NH₄Cl (pH ~5.5) or a phosphate buffer (pH 7.0) to maintain the dialkoxy state.

Q3: Can I intentionally hydrolyze the methoxy groups to synthesize the dione derivative? A3: Yes. Direct demethylation of 2,4-dimethoxypyrimidines is easily accomplished by heating the compound in concentrated hydrochloric acid[2]. See Protocol B below for a self-validating workflow.

Quantitative Stability Profile

The table below summarizes the representative stability of 2,4-dimethoxythieno[3,2-d]pyrimidine in various aqueous environments at 25°C.

pH ConditionBuffer / ReagentEstimated Half-Life ( t1/2​ )Primary Degradant Observed
pH 1.0 0.1 M HCl< 1 hour2-Methoxythieno[3,2-d]pyrimidin-4(3H)-one
pH 3.0 0.1% TFA (Aqueous)4 – 6 hours2-Methoxythieno[3,2-d]pyrimidin-4(3H)-one
pH 5.5 Sat. NH₄Cl> 48 hoursTrace hydrolysis (< 2%)
pH 7.4 1X PBS> 1 weekIntact (Stable)
pH 9.0 10 mM NH₄HCO₃> 1 weekIntact (Stable)

Experimental Protocols

Protocol A: Hydrolysis-Free Aqueous Workup

Use this protocol to extract 2,4-dimethoxythieno[3,2-d]pyrimidine from a reaction mixture without inducing acid-catalyzed degradation. This is a self-validating system with built-in analytical checkpoints.

  • Neutral Quenching: Cool the reaction mixture to 0–5°C. Slowly add saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

    • Validation Checkpoint 1: Use pH paper to confirm the aqueous layer is strictly between pH 7.0 and 8.0. If pH < 7, add more NaHCO₃. Maintaining neutrality prevents protonation of the pyrimidine nitrogens.

  • Extraction: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a 1:1 volume ratio to the aqueous phase. Mix vigorously and separate the layers.

    • Validation Checkpoint 2: Spot both the organic and aqueous layers on a TLC plate (UV 254 nm). The product should be exclusively in the organic layer. A heavy UV-active spot at the baseline of the aqueous lane indicates lactam formation (hydrolysis has occurred due to improper pH control).

  • Washing & Drying: Wash the organic layer once with brine to remove residual salts. Dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Validation Checkpoint 3: Ensure the rotary evaporator water bath does not exceed 35°C. Thermal stress in the presence of trace acidic impurities will trigger late-stage hydrolysis during concentration.

Protocol B: Controlled Acidic Demethylation (Dione Synthesis)

Use this protocol when the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the desired synthetic target[2].

  • Acidification: Suspend 1.0 eq of 2,4-dimethoxythieno[3,2-d]pyrimidine in 6 M HCl (10 mL per gram of substrate).

  • Thermal Activation: Heat the suspension to reflux (approx. 100°C) for 4 hours. The starting material will initially dissolve as it protonates, followed by the precipitation of the highly polar dione product.

    • Validation Checkpoint 1: Withdraw a 10 µL aliquot, neutralize with saturated NaHCO₃, and analyze by LC-MS. The intact mass [M+H]⁺ should shift completely from 197 Da to 169 Da (a net loss of 28 Da, corresponding to the loss of two CH₂ groups).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

    • Validation Checkpoint 2: The formation of a dense white/off-white precipitate confirms successful conversion, as the dione is highly insoluble in cold acidic water compared to the starting material.

  • Filtration: Filter the precipitate under vacuum, wash with ice-cold water (3 × 5 mL), and dry under high vacuum at 50°C overnight.

Pathway Visualization

G A 2,4-Dimethoxythieno [3,2-d]pyrimidine [Intact Scaffold] B 2-Methoxythieno [3,2-d]pyrimidin-4(3H)-one [Δ Mass: -14 Da] A->B Mild Acid (pH < 4) + H2O / - MeOH C Thieno[3,2-d]pyrimidine -2,4(1H,3H)-dione [Δ Mass: -28 Da] B->C Strong Acid / Heat + H2O / - MeOH

Figure 1: Acid-catalyzed hydrolysis pathway of 2,4-dimethoxythieno[3,2-d]pyrimidine.

References

[3] Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors Source: PMC (nih.gov) URL:

[2] Some Heteroaromatic Organomercurials, Their Syntheses and Reactions: A Review of Our Research (1980-2000) Source: PMC (nih.gov) URL:

[1] Simultaneous and Subsequent Reactions of Dealkylation and Isomerisation of 2,4-Dimethoxypyrimidine Source: ResearchGate URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for Methoxy Groups in Thienopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Accurate and unambiguous structural elucidation is paramount in the development of these molecules. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful tool for characterizing the carbon framework. For substituted thienopyrimidines, the chemical shift of the methoxy (-OCH3) group's carbon is a particularly sensitive and informative reporter of the local electronic and steric environment.

This guide provides a comprehensive comparison of C13 NMR chemical shifts for methoxy groups across various thienopyrimidine derivatives, supported by experimental data from the literature. We will delve into the underlying principles that govern these chemical shifts and provide a detailed, field-proven protocol for acquiring high-quality C13 NMR data for this class of compounds.

Understanding the Chemical Shift: Key Influencing Factors

The resonance frequency, or chemical shift (δ), of a methoxy carbon in a C13 NMR spectrum is not a fixed value. It is exquisitely sensitive to the electronic environment surrounding the nucleus. Several key factors contribute to the observed chemical shift, and understanding these is crucial for accurate spectral interpretation and structure verification.[1][2]

  • Electronic Effects: The electron density around the methoxy carbon is a primary determinant of its chemical shift. Electronegative atoms or groups attached to or near the thienopyrimidine ring system can withdraw electron density, "deshielding" the methoxy carbon nucleus from the applied magnetic field. This results in a downfield shift to a higher ppm value. Conversely, electron-donating groups increase electron density, leading to greater shielding and an upfield shift to a lower ppm value.[2][3]

  • Steric Effects (Ortho-Substitution): The presence of substituents at the positions ortho to the methoxy group on an aromatic or heteroaromatic ring can cause significant changes in the methoxy carbon's chemical shift. This is often referred to as the "ortho effect." Steric hindrance can force the methoxy group out of the plane of the ring, altering the conjugation of the oxygen's lone pairs with the aromatic system. This disruption of coplanarity typically leads to a downfield shift of the methoxy carbon signal.[4][5] In some cases, two methoxy groups in close proximity can also influence each other's chemical shifts.

  • Solvent Effects: The choice of solvent for the NMR experiment can have a noticeable impact on the chemical shifts. Solvents can interact with the analyte through various mechanisms, including hydrogen bonding and polarity effects, which can alter the electronic distribution within the molecule and, consequently, the chemical shifts. Therefore, it is crucial to report the solvent used when comparing chemical shift data.

The interplay of these factors determines the final observed chemical shift of the methoxy carbon, providing a unique fingerprint for a given substitution pattern on the thienopyrimidine core.

Comparative Analysis of Methoxy Group C13 NMR Chemical Shifts in Thienopyrimidines

The following table summarizes experimentally observed C13 NMR chemical shifts for methoxy groups in a variety of thienopyrimidine derivatives. This data, compiled from the scientific literature, illustrates the range of chemical shifts and highlights the influence of different substitution patterns.

Thienopyrimidine DerivativeMethoxy Group Position(s)C13 NMR Chemical Shift (δ, ppm)SolventReference(s)
2,5-dimethoxybenzylidene-hydrazinyl-pyridothienopyrimidine2', 5' of benzylidene55.73, 56.54DMSO-d6[6]
6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy}-thieno[2,3-d]pyrimidine4-methoxyNot specified in abstract-[7]
Substituted thieno[2,3-d]pyrimidine with methoxy group on an attached phenyl ring-55.81DMSO-d6[8]
N-(4-Methoxyphenyl)naphthalene-2-sulfonamide (for general comparison of aromatic methoxy)4' of phenyl55.5CDCl3[9]
N-(2-Methoxy-5-methylphenyl)-4-methylbenzenesulfonamide (for general comparison)2' of phenyl55.3CDCl3[9]

Note: This table is a representative compilation and not an exhaustive list. Researchers should always consult the primary literature for detailed structural information and experimental conditions.

Experimental Protocol for C13 NMR Spectroscopy of Thienopyrimidine Derivatives

Acquiring high-quality, reproducible C13 NMR data is essential for accurate structural analysis. The following protocol outlines a self-validating system for the preparation and analysis of methoxy-substituted thienopyrimidines.

I. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Compound Purity: Ensure the thienopyrimidine derivative is of high purity (>95%). Impurities can introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Common choices for thienopyrimidines include Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent should be reported with the data.

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.

  • Filtration: If any particulate matter is present after dissolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This prevents line broadening and distortion of the magnetic field homogeneity.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for C13 NMR, with its signal set to 0.0 ppm. Often, the residual solvent peak is used as a secondary reference.

G Workflow for C13 NMR Sample Preparation A Weigh 10-50 mg of purified thienopyrimidine derivative B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) A->B Solubilization C Vortex or sonicate to ensure complete dissolution B->C Homogenization D Filter solution through a pipette with cotton/glass wool plug into a clean NMR tube C->D Clarification E Cap the NMR tube and label appropriately D->E Final Preparation F Sample is ready for NMR analysis E->F Completion

Caption: Standard workflow for preparing a thienopyrimidine sample for C13 NMR analysis.

II. NMR Data Acquisition

The following are general parameters for a standard C13 NMR experiment. These may need to be optimized depending on the specific instrument and sample.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Typically 0 to 220 ppm to encompass the full range of carbon chemical shifts.

    • Number of Scans (NS): Due to the low natural abundance of the C13 isotope, a larger number of scans is required compared to proton NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient for qualitative analysis.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or by using the known chemical shift of the residual solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks, paying close attention to the region where methoxy carbons are expected to resonate (typically 50-65 ppm).

G Key Factors Influencing Methoxy C13 NMR Chemical Shifts A Methoxy C13 Chemical Shift B Electronic Effects A->B C Steric Effects A->C D Solvent Effects A->D E Electron Withdrawing Groups (Deshielding -> Downfield Shift) B->E F Electron Donating Groups (Shielding -> Upfield Shift) B->F G Ortho-Substitution (Steric Hindrance -> Downfield Shift) C->G H Solvent Polarity & H-Bonding (Can cause upfield or downfield shifts) D->H

Caption: The primary factors that modulate the C13 NMR chemical shift of a methoxy group.

Conclusion

The C13 NMR chemical shift of a methoxy group serves as a highly sensitive probe of the molecular environment within thienopyrimidine derivatives. By carefully considering the electronic, steric, and solvent effects, researchers can leverage this information for unambiguous structure elucidation and confirmation. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the reliability of these crucial analytical measurements in the drug discovery and development pipeline. As the complexity of thienopyrimidine-based therapeutics continues to grow, a thorough understanding and application of C13 NMR spectroscopy will remain an indispensable tool for the modern medicinal chemist.

References

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Tous, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 661–669. Retrieved from [Link]

  • Tous, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. Retrieved from [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals, 15(1), 1. Retrieved from [Link]

  • Li, L., Zhang, W., Zhang, P., & Li, Y. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3379. Retrieved from [Link]

  • El-Saghier, A. M. M., Khodairy, A., Gomaa, M. A.-M., & El-Bindary, A. A. (2011). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 6(2), 223-232. Retrieved from [Link]

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6347. Retrieved from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, N. K., & El-Koussi, N. A. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220579. Retrieved from [Link]

  • Kumar, D., Gatas, F., Chhajed, S., & Shah, K. (2018). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577–2581. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Scribd. (n.d.). Understanding 13C NMR Chemical Shifts. Retrieved from [Link]

  • Al-Omar, M. A. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Retrieved from [Link]

  • Tous, J., Straka, M., Sklenář, V., & Marek, R. (2019). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(12), 103444. Retrieved from [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Retrieved from [Link]

  • Kim, J. H., Kim, J., & Kim, J. N. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1432. Retrieved from [Link]

  • Smith, A. B., III, & Williams, R. M. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4593–4603. Retrieved from [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation and Molecular Modeling Study. Molecules, 27(1), 123. Retrieved from [Link]

  • SpectraBase. (n.d.). Thieno[2,3-d]pyrimidine, 5-methyl-4-piperidino-. Retrieved from [Link]

  • Gomaa, M. A.-M., Khodairy, A., & El-Bindary, A. A. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2182025. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dimethoxythieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the responsible management of novel chemical entities is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-Dimethoxythieno[3,2-d]pyrimidine.

Inferred Hazard Assessment & Immediate Safety Precautions

Before beginning any work that will generate waste, it is crucial to understand the potential risks and to establish a safe handling environment. The thienopyrimidine scaffold is known to be biologically active, with various derivatives showing antimicrobial and other effects.[1][2][3][4][5] Therefore, uncontrolled release into the environment or accidental exposure must be avoided. Data from similar compounds suggest potential hazards such as oral toxicity and irritation to skin and eyes.[6][7][8]

All handling of 2,4-Dimethoxythieno[3,2-d]pyrimidine and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] An eyewash station and safety shower must be readily accessible.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[9][10]Protects against splashes, aerosols, and fine dust particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[10]Prevents dermal absorption, a potential route of exposure for biologically active molecules.
Body Protection A fully buttoned laboratory coat and long-sleeved clothing.[9][10]Minimizes the risk of skin contact with spills or contaminated surfaces.
Respiratory Not required if handled exclusively within a fume hood.A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[9]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must never be disposed of down the drain or in regular trash.[11][12] Hazardous chemicals can damage plumbing, harm aquatic life, and create dangerous mixtures in the sewer system.[11][13] The only acceptable method is collection as regulated hazardous chemical waste for disposal by a licensed facility, typically coordinated through your institution's Environmental Health & Safety (EHS) office.[10][12]

dot

DisposalWorkflow start Generation of 2,4-Dimethoxythieno[3,2-d]pyrimidine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Physical Form ppe->segregate solid_waste Solid Waste (e.g., contaminated filter paper, excess solid reagent) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, rotovap residues, solutions) segregate->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glass Pipettes, Broken Glassware) segregate->sharps_waste Sharps container_solid Select Compatible, Leak-Proof Solid Waste Container solid_waste->container_solid container_liquid Select Compatible, Leak-Proof Liquid Waste Container liquid_waste->container_liquid container_sharps Select Puncture-Resistant Sharps Container sharps_waste->container_sharps label_waste Label Container Immediately with 'Hazardous Waste' Tag container_solid->label_waste container_liquid->label_waste container_sharps->label_waste store_waste Store in Designated & Secure Satellite Accumulation Area (SAA) label_waste->store_waste keep_closed Keep Container Securely Closed (Except when adding waste) store_waste->keep_closed arrange_pickup Contact EHS Office to Schedule Waste Pickup keep_closed->arrange_pickup end Proper Disposal by Licensed Facility arrange_pickup->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.